Theophylline-1,3-15N2-2-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-NBLDSOAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Theophylline-1,3-¹⁵N₂-2-¹³C: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades.[1] Its bronchodilatory and anti-inflammatory effects have provided relief for countless patients with asthma and chronic obstructive pulmonary disease (COPD). In the realm of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive technical overview of Theophylline-1,3-¹⁵N₂-2-¹³C, a stable isotope-labeled analogue of theophylline, designed to serve as a robust internal standard in bioanalytical assays.
Chemical Structure and Properties
Theophylline-1,3-¹⁵N₂-2-¹³C is a synthetic, isotopically labeled version of theophylline where the two nitrogen atoms at positions 1 and 3 of the purine ring are replaced with the stable isotope ¹⁵N, and the carbon atom at position 2 is replaced with ¹³C. This specific labeling results in a molecule with a molecular weight of 183.14 g/mol .[2][3]
The fundamental chemical structure remains identical to that of unlabeled theophylline, ensuring that its physicochemical properties, such as solubility and pKa, are virtually indistinguishable from the parent compound. This is a critical feature for an internal standard, as it should mimic the behavior of the analyte during sample preparation and analysis.
Diagram of Theophylline-1,3-¹⁵N₂-2-¹³C Chemical Structure:
Caption: Chemical structure of Theophylline-1,3-¹⁵N₂-2-¹³C.
Table 1: Physicochemical Properties of Theophylline-1,3-¹⁵N₂-2-¹³C
| Property | Value | Source |
| IUPAC Name | 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione-2-¹³C-1,3-¹⁵N₂ | [3] |
| CAS Number | 84718-95-6 | [2][3] |
| Molecular Formula | C₆¹³CH₈N₂¹⁵N₂O₂ | [2][3] |
| Molecular Weight | 183.14 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Storage | Store at room temperature, protected from light and moisture. | [2] |
Synthesis of Isotopically Labeled Theophylline
The synthesis of isotopically labeled compounds like Theophylline-1,3-¹⁵N₂-2-¹³C requires specialized starting materials and synthetic routes. While specific proprietary synthesis details are not publicly available, the general approach involves incorporating the stable isotopes at key steps in the synthesis of the purine ring system. A common method for synthesizing the theophylline core is the Traube purine synthesis.[4]
A plausible synthetic strategy for Theophylline-1,3-¹⁵N₂-2-¹³C would involve the use of ¹⁵N-labeled urea and a ¹³C-labeled precursor for the C2 position. For instance, the synthesis could start with the condensation of a ¹³C-labeled cyanoacetic acid derivative with ¹⁵N-labeled N,N'-dimethylurea. Subsequent cyclization, nitrosation, reduction, and formylation steps would lead to the formation of the isotopically labeled theophylline ring structure.
Conceptual Synthetic Pathway:
Caption: Conceptual overview of the synthesis of Theophylline-1,3-¹⁵N₂-2-¹³C.
Spectroscopic Characterization
The successful synthesis and purity of Theophylline-1,3-¹⁵N₂-2-¹³C are confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the isotopic enrichment and purity of the labeled compound. In a mass spectrum of Theophylline-1,3-¹⁵N₂-2-¹³C, the molecular ion peak would be observed at an m/z corresponding to its molecular weight of approximately 183.06 (accurate mass).[3] This is a clear shift from the molecular weight of unlabeled theophylline (180.17 g/mol ).[5] The fragmentation pattern in tandem mass spectrometry (MS/MS) would also be shifted by the mass of the incorporated isotopes, providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the carbon and nitrogen atoms within the molecule.
-
¹³C NMR: In the ¹³C NMR spectrum of Theophylline-1,3-¹⁵N₂-2-¹³C, the signal for the labeled C2 carbon would be significantly enhanced due to the nearly 100% ¹³C enrichment at this position. The chemical shift of this carbon will be influenced by the adjacent ¹⁵N atoms, and coupling between the ¹³C and ¹⁵N nuclei may be observed. The chemical shifts of the other carbon atoms in the molecule would be similar to those of unlabeled theophylline.
-
¹⁵N NMR: The ¹⁵N NMR spectrum would show distinct signals for the two labeled nitrogen atoms at positions 1 and 3. The chemical shifts of these nitrogens provide information about their electronic environment within the purine ring.[6][7] Coupling to the adjacent ¹³C at position 2 would further confirm the labeling pattern.
Application as an Internal Standard in LC-MS/MS Bioanalysis
The primary application of Theophylline-1,3-¹⁵N₂-2-¹³C is as an internal standard for the accurate quantification of theophylline in biological matrices such as plasma, urine, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Rationale for Using a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS.[7][8] The SIL internal standard has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during all stages of the analytical process, including:
-
Sample Extraction: Any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard.
-
Chromatographic Separation: The analyte and the internal standard will co-elute, or elute very closely, from the liquid chromatography column.
-
Mass Spectrometric Detection: Both the analyte and the internal standard will experience the same degree of ion suppression or enhancement from the matrix, which is a common issue in bioanalysis.
By adding a known amount of Theophylline-1,3-¹⁵N₂-2-¹³C to each sample and calibration standard, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio corrects for any variability in the analytical process, leading to highly accurate and precise results.
Experimental Protocol: Quantification of Theophylline in Human Plasma
This protocol provides a general framework for the use of Theophylline-1,3-¹⁵N₂-2-¹³C as an internal standard in a typical LC-MS/MS workflow for the analysis of theophylline in human plasma.
1. Preparation of Stock and Working Solutions:
-
Theophylline Stock Solution (1 mg/mL): Accurately weigh and dissolve theophylline in a suitable solvent (e.g., methanol).
-
Theophylline-1,3-¹⁵N₂-2-¹³C (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve Theophylline-1,3-¹⁵N₂-2-¹³C in the same solvent.
-
Working Solutions: Prepare serial dilutions of the theophylline stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Workflow for Sample Preparation:
Caption: A typical protein precipitation workflow for plasma sample preparation.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of theophylline from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Theophylline: Precursor ion (Q1) m/z 181.1 -> Product ion (Q3) m/z 124.1
-
Theophylline-1,3-¹⁵N₂-2-¹³C (IS): Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 126.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both theophylline and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Theophylline-1,3-¹⁵N₂-2-¹³C is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its stable isotope labeling provides the necessary chemical and physical properties to serve as a highly effective internal standard for the accurate and precise quantification of theophylline in complex biological matrices. The use of this labeled compound in conjunction with modern LC-MS/MS instrumentation allows for the generation of reliable pharmacokinetic and metabolic data, which is crucial for the safe and effective use of theophylline in clinical practice.
References
-
Fig. 2 15 N NMR shifts (rel. to MeNO 2 ), deduced from 1 H– 15 N HMBC,... - ResearchGate. [Link]
-
Position-Specific Isotope Analysis of Xanthines: A (13)C Nuclear Magnetic Resonance Method to Determine the (13)C Intramolecular Composition at Natural Abundance - PubMed. [Link]
-
Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives - Royal Society Publishing. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]
- US4000132A - Method for synthesizing certain selected pro-drug forms of theophylline - Google P
-
Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC - NIH. [Link]
-
Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC–MS/MS - MDPI. [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC - PubMed Central. [Link]
-
Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed. [Link]
-
15 N ssNMR chemical shifts for the theophylline co-crystals and salts - ResearchGate. [Link]
-
Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]
-
Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - MDPI. [Link]
-
15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC - NIH. [Link]
-
(PDF) Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives - ResearchGate. [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. [Link]
-
Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities - ResearchGate. [Link]
-
Label: THEOPHYLLINE tablet, extended release - DailyMed. [Link]
-
2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. [Link]
-
13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - NIH. [Link]
-
Evaluation of the mass spectrometric fragmentation of codeine and morphine after 13C-isotope biosynthetic labeling - PubMed. [Link]
-
Theophylline (oral route) - Side effects & dosage - Mayo Clinic. [Link]
Sources
- 1. Theophylline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. isotope.com [isotope.com]
- 3. Theophylline-1,3-15N2-2-13C | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. DailyMed - THEOPHYLLINE tablet, extended release [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
The Gold Standard in Bioanalysis: A Technical Guide to Preliminary Research Questions Using Theophylline-1,3-15N2-2-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Pharmacokinetic and Metabolic Studies
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites is paramount. Theophylline, a methylxanthine drug historically used for respiratory diseases, continues to be a subject of significant research due to its complex pharmacokinetics and narrow therapeutic window.[1][2] This guide delves into the advanced application of a stable isotope-labeled internal standard, Theophylline-1,3-15N2-2-13C, a powerful tool that ensures the highest fidelity in bioanalytical assays. The use of such a standard is not merely a technical preference but a foundational element for generating robust, reliable, and defensible data in preclinical and clinical studies.
The inherent variability in biological matrices and analytical instrumentation necessitates a control that can meticulously track the analyte of interest through every stage of the analytical process—from sample extraction to final detection. A stable isotope-labeled internal standard, being chemically identical to the analyte but mass-shifted, co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer, thereby providing the most accurate correction for experimental variations.[3][4] This guide will explore the causality behind the selection of this compound and provide a detailed framework for its application in research, adhering to the rigorous standards of scientific integrity and regulatory expectations.[5]
The Rationale for a Stable Isotope-Labeled Internal Standard
The choice of an internal standard is a critical decision in the development of any quantitative bioanalytical method. While structurally similar analogs can be used, they often exhibit different extraction recoveries and ionization efficiencies compared to the analyte. This is where a stable isotope-labeled (SIL) internal standard like this compound offers an unparalleled advantage.
Causality of Selection:
-
Physicochemical Equivalence: this compound possesses the same chemical structure and properties as theophylline. This ensures that it behaves identically during sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3]
-
Co-elution in Chromatography: Due to its identical chemical nature, the SIL internal standard co-elutes with the unlabeled theophylline in liquid chromatography (LC). This is crucial for compensating for matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte in the mass spectrometer's source.[4]
-
Mass Differentiation: The incorporation of two 15N atoms at positions 1 and 3, and one 13C atom at position 2, results in a distinct mass difference from the native theophylline. This allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise quantification.[6]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the use of SIL internal standards in bioanalytical methods, particularly for mass spectrometric assays, to ensure the highest level of accuracy and precision.[3][7]
Application in Metabolic Profiling and Pharmacokinetic Studies
This compound is an invaluable tool for elucidating the metabolic fate of theophylline and for conducting precise pharmacokinetic (PK) studies. Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2, into several metabolites, including 1,3-dimethyluric acid (1,3-DMU), 1-methylxanthine (1-MX), and 3-methylxanthine (3-MX).[8][9]
By administering a known amount of unlabeled theophylline and using this compound as the internal standard for the quantification of both the parent drug and its unlabeled metabolites, researchers can:
-
Accurately Determine Pharmacokinetic Parameters: Precisely calculate key PK parameters such as clearance, volume of distribution, and half-life.[10]
-
Investigate Drug-Drug Interactions: Assess the impact of co-administered drugs on theophylline metabolism.
-
Study the Influence of Genetic Polymorphisms: Examine how variations in metabolic enzymes like CYP1A2 affect theophylline disposition.[8]
-
Trace Metabolic Pathways: While the labeled theophylline itself is used as an internal standard for quantification, other specifically labeled tracers can be used in metabolic flux analysis to trace the flow of atoms through the metabolic network.[11][12]
A Validated Bioanalytical Workflow: LC-MS/MS Quantification of Theophylline and its Metabolites
The following section outlines a detailed, self-validating protocol for the simultaneous quantification of theophylline and its major metabolites in plasma using this compound as an internal standard. This method is adapted from established and validated procedures.[13]
Experimental Protocol
1. Materials and Reagents:
-
Theophylline and its metabolites (1,3-DMU, 1-MX, 3-MX) reference standards
-
This compound (Internal Standard)[6]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of theophylline, its metabolites, and the internal standard in methanol (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
3. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank plasma with known concentrations of theophylline and its metabolites.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for theophylline, its metabolites, and the internal standard should be optimized.
6. Data Analysis and Validation:
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
-
Validate the method according to FDA guidelines for bioanalytical method validation, assessing parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability.[5][7]
Data Presentation: Performance Characteristics of a Validated LC-MS/MS Method
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of theophylline and its metabolites using a stable isotope-labeled internal standard.[13]
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Theophylline | 50 | 50 - 30,000 | < 10% | < 12% | -7.5% to 8.5% |
| 1,3-DMU | 50 | 50 - 30,000 | < 11% | < 13% | -8.0% to 9.0% |
| 1-MX | 50 | 50 - 30,000 | < 9% | < 11% | -8.8% to 9.7% |
| 3-MX | 100 | 100 - 30,000 | < 13% | < 13% | -6.5% to 7.5% |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.
Visualizing the Metabolic Landscape and Analytical Workflow
To better understand the metabolic fate of theophylline and the pivotal role of the labeled internal standard, the following diagrams illustrate these processes.
Caption: Bioanalytical workflow for theophylline quantification.
Conclusion: Ensuring Data Integrity with an Advanced Internal Standard
The use of this compound as an internal standard represents a cornerstone of modern bioanalytical science. Its application ensures the generation of highly accurate and precise data, which is fundamental for making informed decisions in drug development and clinical research. By understanding the principles behind its use and adhering to validated methodologies, researchers can have the utmost confidence in their findings. This guide provides a comprehensive overview and a practical framework to empower scientists in their pursuit of robust and reliable bioanalytical results.
References
-
Kanazawa, H., Atsumi, R., Matsushima, Y., & Kizu, J. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography A, 870(1-2), 87–96. [Link]
-
Zhang, G., Li, W., Li, H., & Chen, Y. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 62, 132–139. [Link]
-
PharmGKB. (n.d.). Theophylline Pathway, Pharmacokinetics. Retrieved February 10, 2026, from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Kanazawa, H., Atsumi, R., Matsushima, Y., & Kizu, J. (2000). The metabolic pathway of theophylline and caffeine. ResearchGate. [Link]
-
European Compliance Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
-
Ogawa, T., et al. (2012). A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kanazawa, H., Atsumi, R., Matsushima, Y., & Kizu, J. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Keio University Academic Information Resource. [Link]
-
Wikipedia. (n.d.). Theophylline. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Performance characteristics of the LC-MS/MS assay for plasma theophylline and its metabolites. [Link]
-
Van der Greef, J., Leeflang, B. R., De Vlieger, J., & Tas, A. C. (1984). Serum theophylline analysis by isotope dilution mass spectrometry. Semantic Scholar. [Link]
-
PharmGKB. (n.d.). Theophylline Pathway, Pharmacokinetics. Retrieved February 10, 2026, from [Link]
-
MindMap AI. (2025). Theophylline: Drug Overview, Uses, and Toxicity Management. [Link]
-
Corzilius, B., et al. (2015). Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. ACS Publications. [Link]
-
Tang, D., Zhou, Q., & Gu, J. (1998). Dose dependent pharmacokinetics of theophylline: Michaelis-Menten parameters for its major metabolic pathways. British Journal of Clinical Pharmacology, 45(5), 453–458. [Link]
-
Vaughan, L. M., Weinberger, M. M., & Milavetz, G. (1988). Accuracy and precision of methods for theophylline measurement in physicians' offices. Clinical Chemistry, 34(9), 1875–1878. [Link]
-
ResearchGate. (n.d.). Precision and accuracy of theophylline calibration standards in. [Link]
-
Brazier, J. L., Ribon, B., Desage, M., & Salle, B. (1980). Study of theophylline metabolism in premature human newborns using stable isotope labelling. Biomedical Mass Spectrometry, 7(5), 189–192. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). [Title of article]. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of isolated theophylline. [Link]
-
Rovei, V., Chanoine, F., & Strolin Benedetti, M. (1982). Pharmacokinetics of theophylline: a dose-range study. British Journal of Clinical Pharmacology, 14(6), 769–778. [Link]
-
Rovei, V., Chanoine, F., & Strolin Benedetti, M. (1982). Pharmacokinetics of theophylline: a dose-range study. British Journal of Clinical Pharmacology, 14(6), 769–778. [Link]
-
AccessPharmacy. (n.d.). Theophylline. Retrieved February 10, 2026, from [Link]
-
Berg, T., et al. (2012). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 881-882, 89–96. [Link]
-
Gadsden, R. H., et al. (1989). Accuracy of 11 methods for predicting theophylline dose. Clinical Pharmacy, 8(9), 630–636. [Link]
-
MDPI. (2024). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. [Link]
-
Dayie, T. K., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9415–9472. [Link]
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878–892. [Link]
-
McCants, C. E., et al. (2023). Theophylline-7β-d-Ribofuranoside (Theonosine), a New Theophylline Metabolite Generated in Human and Animal Lung Tissue. Metabolites, 13(2), 241. [Link]
-
IsoLife. (n.d.). NMR metabolomics. Retrieved February 10, 2026, from [Link]
-
Li, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969415. [Link]
-
Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Semantic Scholar. [Link]
Sources
- 1. Theophylline: Drug Overview, Uses, and Toxicity Management [mindmapai.app]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. isotope.com [isotope.com]
- 7. fda.gov [fda.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Theophylline - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Labeled Theophylline
Introduction: The Role of Labeled Theophylline in Modern Drug Development
Theophylline (1,3-dimethylxanthine) is a methylxanthine drug long utilized for its bronchodilator effects in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4][5] For researchers and drug development professionals, understanding the precise pharmacokinetic and metabolic fate of a drug is paramount. Isotopic labeling—the strategic replacement of specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes—provides an indispensable tool for these investigations.[6][7]
This guide offers a comprehensive exploration of the physical and chemical properties of isotopically labeled theophylline. By incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), scientists can differentiate the administered drug from its endogenous counterparts and trace its journey through a biological system with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9] This allows for definitive metabolite identification, accurate quantification in complex biological matrices, and detailed pharmacokinetic modeling, which are critical for both preclinical and clinical studies.[9][10] We will delve into the synthesis, characterization, and application of labeled theophylline, providing both foundational knowledge and practical, field-proven insights.
Molecular Structure and Common Isotopologues
Theophylline possesses a purine backbone with two methyl groups at the N1 and N3 positions.[4] These positions, along with the carbon atoms in the xanthine ring, are common targets for isotopic labeling. The choice of labeling site is a critical experimental decision, driven by the need to place the label in a metabolically stable position to prevent its loss during biotransformation.[9] For example, labeling the N-methyl groups is common, but if N-demethylation is a major metabolic pathway, a ring carbon label might be more appropriate.
Caption: Simplified Traube synthesis workflow for labeled theophylline.
The critical step is the selection of the labeled starting material. For instance, to produce [2-¹³C]-theophylline, one might use [¹³C]-formamide in the final ring-closure step. To label the methyl groups, [¹³C]-N,N'-dimethylurea could be used at the beginning of the synthesis. [11][12][13]The availability and cost of these labeled precursors are significant considerations in the synthetic design. [9]
Experimental Protocols
The following protocols are illustrative examples of how labeled theophylline is analyzed in a drug development context.
Protocol 1: Quantification of Theophylline in Plasma using LC-MS/MS
This protocol describes a robust method for determining the concentration of theophylline in human plasma, using a stable isotope-labeled internal standard (SIL-IS).
-
Sample Preparation (Protein Precipitation & Extraction):
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the SIL-IS working solution (e.g., 1 µg/mL [¹³C₃]-Theophylline in methanol). Vortex briefly.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial insert.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
HPLC System: Standard HPLC or UHPLC system. [14] * Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [14] * Mobile Phase: Isocratic or gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Theophylline: Q1 m/z 181.1 → Q3 m/z 124.1
-
SIL-IS ([¹³C₃]-Theophylline): Q1 m/z 184.1 → Q3 m/z 127.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the theophylline and SIL-IS transitions.
-
Calculate the Peak Area Ratio (PAR) = Area(Theophylline) / Area(SIL-IS).
-
Construct a calibration curve by plotting the PAR against the concentration of the calibrator standards.
-
Determine the concentration of theophylline in the unknown samples by interpolation from the calibration curve.
-
Caption: Workflow for quantitative analysis of theophylline in plasma by LC-MS.
Applications in Research and Drug Development
The use of labeled theophylline is central to several key areas of pharmaceutical research:
-
ADME Studies: Labeled compounds are essential for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. [7][9]They allow for the tracking of the drug and all its metabolites, providing a complete picture of its disposition.
-
Pharmacokinetic (PK) Studies: In "single dose" and "multiple dose" PK studies, labeled theophylline helps in accurately determining parameters like clearance, volume of distribution, and half-life. [10]* Metabolite Identification: By using a labeled parent drug, metabolites can be easily identified in complex LC-MS chromatograms by looking for the characteristic isotopic signature. [8][15]* Bioavailability/Bioequivalence Studies: These studies often rely on labeled compounds to differentiate between different formulations or routes of administration administered simultaneously.
Conclusion
Isotopically labeled theophylline is a powerful and essential tool for the modern pharmaceutical scientist. While its core physical properties remain largely unchanged from the parent molecule, its distinct mass and spectroscopic signatures provide an unparalleled level of analytical certainty. From confirming metabolic pathways with ¹³C-NMR to achieving gold-standard quantification in pharmacokinetic studies with LC-MS, the strategic use of labeled theophylline enables researchers to generate the precise, reliable data necessary to advance drug development programs and ensure therapeutic safety and efficacy.
References
-
Brazier, J. L., Renaud, H., Ribon, B., & Salle, B. (1980). Study of theophylline metabolism in premature human newborns using stable isotope labelling. Biomedical Mass Spectrometry, 7(5), 189–192. [Link]
-
IJP. (2023). Thermal Analysis Used to Assess Pharmaceutical Preparations Containing Theophylline. International Journal of Pharmaceutics, 13(2). [Link]
-
Mounié, J., Richard, L., Ribon, B., Hersant, J., Sarmini, H., & Houin, G. (1990). Methods of theophylline assay and therapeutic monitoring of this drug. Annales de Biologie Clinique, 48(5), 287–293. [Link]
-
AL-Salman, H. N. K., Jasim, E. Q., Hussein, H. H., & Shari, F. H. (2022). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Annals of the Romanian Society for Cell Biology, 26(01), 226-236. [Link]
-
Jonkman, J. H., van der Boon, W. J., Balant, L. P., & Schoenmaker, R. (1984). Comparison of single and multiple dose pharmacokinetics of theophylline using stable isotopes. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 22(8), 413–419. [Link]
-
Yates, J. R., Franks, W. T., & Brown, S. P. (2017). A 13C solid-state NMR investigation of four cocrystals of caffeine and theophylline. Acta Crystallographica Section C, Structural Chemistry, 73(Pt 3), 234–243. [Link]
-
Nishikawa, M., Tatsuno, M., Suzuki, S., & Tsuchihashi, H. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography A, 870(1-2), 87–96. [Link]
-
Li, Y., & Liu, G. (2005). Determination of theophylline concentration in serum by chemiluminescent immunoassay. Journal of Biological Regulators and Homeostatic Agents, 19(1-2), 51–54. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020). Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosa. International Journal of Pharmaceutical Research & Allied Sciences, 9(2). [Link]
-
National Center for Biotechnology Information. (n.d.). Theophylline. PubChem Compound Database. Retrieved from [Link]
-
ChemRxiv. (2025). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. [Link]
-
ResearchGate. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. [Link]
-
NIST. (n.d.). Theophylline. NIST Chemistry WebBook. Retrieved from [Link]
-
Chegg.com. (2022). Solved 22. The structure of theophylline is shown below. How.... Retrieved from [Link]
-
NIST. (n.d.). Theophylline, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Theophylline. NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (2020). msbnk-lcsb-lu111803. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Theophylline. AERU. Retrieved from [Link]
-
Weinberger, M., & Hendeles, L. (1980). Theophylline. A "state of the art" review. Pharmacotherapy, 1(1), 2–30. [Link]
-
Chemical Communications. (2006). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PubMed Central. [Link]
-
Chemistry LibreTexts. (2022). 3.10: 13C-NMR Spectroscopy. [Link]
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Godoy, A. L., & Guillarme, D. (2013). Isotopic labeling of metabolites in drug discovery applications. Bioanalysis, 5(6), 715–729. [Link]
-
National Center for Biotechnology Information. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. PubMed Central. [Link]
-
Organic & Biomolecular Chemistry. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]
-
ResearchGate. (2018). (PDF) Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. [Link]
-
Regenthal, R., Krueger, M., Koeppel, C., & Preiss, R. (2001). The pharmacologic stability of 35-year old theophylline. Human & Experimental Toxicology, 20(6), 327–330. [Link]
-
RxList. (n.d.). Theophylline: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
ResearchGate. (1986). (PDF) Stability of theophylline elimination rate. [Link]
-
ResearchGate. (2001). The pharmacologic stability of 35-year old theophylline. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. [Link]
-
Vila-Jato, J. L., Blanco, J., & Alonso, M. J. (1992). The stability of theophylline tablets with a hydroxypropylcellulose matrix. Drug Development and Industrial Pharmacy, 18(11-12), 1277–1290. [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Theophylline. A "state of the art" review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Theophylline | 58-55-9 [chemicalbook.com]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of theophylline metabolism in premature human newborns using stable isotope labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. Comparison of single and multiple dose pharmacokinetics of theophylline using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Bioanalysis of Theophylline using a Stable Isotope-Labeled Internal Standard
Protocol for Utilizing Theophylline-1,3-¹⁵N₂-2-¹³C in LC-MS/MS-based Pharmacokinetic and Toxicokinetic Studies
Introduction: The Imperative for Precision in Theophylline Quantification
Theophylline is a methylxanthine drug with a narrow therapeutic window, historically used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Accurate quantification of theophylline in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicokinetic assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.
A significant challenge in LC-MS/MS-based quantification is the variability introduced during sample processing and analysis. These variations can arise from analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response, particularly ion suppression or enhancement caused by the sample matrix.[1] To ensure the accuracy and reliability of the data, an internal standard (IS) is employed.[1]
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, chromatography, and ionization.[1] For this reason, a stable isotope-labeled (SIL) version of the analyte is the preferred choice for an internal standard.[1] The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure that any experimental variability affects both compounds equally.[1] This ratiometric approach of comparing the analyte signal to the IS signal effectively normalizes for variations, thereby significantly improving the precision and accuracy of the quantification.[1]
This application note provides a detailed protocol for the use of Theophylline-1,3-¹⁵N₂-2-¹³C as an internal standard for the quantitative determination of theophylline in plasma using LC-MS/MS. The protocol is designed to be compliant with the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
The Role and Advantages of Theophylline-1,3-¹⁵N₂-2-¹³C as an Internal Standard
Theophylline-1,3-¹⁵N₂-2-¹³C is an ideal internal standard for the bioanalysis of theophylline. The incorporation of two ¹⁵N atoms and one ¹³C atom results in a mass increase of 3 Daltons compared to the parent molecule. This mass difference is sufficient to prevent isotopic crosstalk while being small enough to ensure co-elution with the unlabeled theophylline under typical reversed-phase chromatographic conditions.
Diagram: Structural Comparison of Theophylline and its Stable Isotope-Labeled Internal Standard
Caption: Chemical structures of Theophylline and its stable isotope-labeled form.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of theophylline in plasma.
Materials and Reagents
-
Theophylline reference standard (≥98% purity)
-
Theophylline-1,3-¹⁵N₂-2-¹³C (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (≥98% purity)
-
Ammonium acetate (≥98% purity)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of theophylline and Theophylline-1,3-¹⁵N₂-2-¹³C into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
-
Store the stock solutions at -20°C. These solutions should be stable for at least 6 months.
Working Solutions:
-
Theophylline Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the theophylline stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations for spiking into the plasma matrix to create the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Theophylline-1,3-¹⁵N₂-2-¹³C stock solution with a 50:50 (v/v) methanol:water mixture.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve Standards: Spike blank human plasma with the appropriate theophylline working standard solutions to prepare a calibration curve consisting of a blank (no analyte, no IS), a zero sample (no analyte, with IS), and at least six non-zero concentration levels. A typical calibration curve range for theophylline is 0.1 to 20 µg/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤3x LLOQ)
-
Medium QC (30-50% of the calibration range)
-
High QC (≥75% of the upper limit of quantification)
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (1 µg/mL) to all samples except the blank.
-
Vortex briefly (approximately 5 seconds).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Diagram: Sample Preparation Workflow
Caption: Protein precipitation sample preparation workflow.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 550°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Theophylline | 181.1 | 124.1 | 18-25 |
| Theophylline-1,3-¹⁵N₂-2-¹³C (IS) | 184.1 | 126.1 | 18-25 |
Note: The exact m/z values and collision energies should be optimized by infusing the individual compounds into the mass spectrometer. The product ion at m/z 124.1 for theophylline corresponds to the loss of methyl isocyanate.[4][5] A similar fragmentation is expected for the labeled internal standard.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, EMA Guideline on bioanalytical method validation).[2][3] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of theophylline and the IS in at least six different sources of blank plasma. The response of any interfering peak should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | A calibration curve with at least six non-zero standards should be generated. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥0.99. |
| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ). This should be evaluated for within-run and between-run variability.[2] |
| Matrix Effect | The matrix effect should be assessed in at least six different sources of blank plasma. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The extraction recovery of theophylline and the IS should be consistent and reproducible. |
| Stability | The stability of theophylline in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative (autosampler). |
Data Analysis and Reporting
The concentration of theophylline in the unknown samples is determined by calculating the peak area ratio of theophylline to Theophylline-1,3-¹⁵N₂-2-¹³C. This ratio is then used to interpolate the concentration from the calibration curve.
Conclusion
The use of Theophylline-1,3-¹⁵N₂-2-¹³C as an internal standard provides a robust and reliable method for the quantification of theophylline in biological matrices by LC-MS/MS. Its chemical and physical properties, which are nearly identical to those of the analyte, ensure that it effectively compensates for variability during sample preparation and analysis, leading to highly accurate and precise results. This protocol, when properly validated, is suitable for use in regulated bioanalytical studies.
References
Sources
NMR spectroscopy of Theophylline-1,3-15N2-2-13C
High-Resolution NMR Characterization of Theophylline-1,3- N -2- C
Protocols for Spin-System Analysis & Isotopic Verification
Strategic Overview
Theophylline (1,3-dimethylxanthine) is a methylxanthine drug used in therapy for respiratory diseases. The specific isotopologue Theophylline-1,3-
Unlike natural abundance samples, this labeled compound contains a coupled triad of spin-1/2 nuclei (
Core Spin System Topology
The labeling pattern creates a specific magnetic environment:
- C at Position 2: The carbonyl carbon.
- N at Positions 1 & 3: The flanking amide-like nitrogens.
-
Result: The C2 resonance will not appear as a singlet (as in standard decoupled
C NMR) but as a doublet of doublets (dd) due to unequal coupling with N1 and N3, or a pseudo-triplet if the coupling constants are nearly identical.
Visualizing the Spin System
The following diagram illustrates the connectivity and the specific couplings accessible through the protocols defined below.
Figure 1: Connectivity map of the Theophylline-1,3-
Material Preparation Protocol
Objective: Prepare a sample that minimizes chemical exchange broadening while maintaining physiological relevance if required.
Causality: Theophylline has an exchangeable proton at position 7 (imidazole ring). While the labeled N1 and N3 are methylated and non-exchangeable, solvent choice affects the resolution of the C2 carbonyl and the relaxation rates of the system.
Reagents
-
Analyte: Theophylline-1,3-
N -2- C (>98% enrichment). -
Solvent A (Structural Characterization): DMSO-d
(99.9% D). Preferred for sharpest lines and inhibiting H7 exchange. -
Solvent B (Biological Mimicry): D
O + 10 mM Phosphate Buffer (pH 7.4). Note: H7 will exchange with D, disappearing from proton spectra. -
Internal Standard: DSS (0.0 ppm reference) or TMS.
Step-by-Step Preparation
-
Weighing: Accurately weigh 5–10 mg of the isotopologue.
-
Dissolution: Add 600 µL of Solvent A (DMSO-d
).-
Critical Step: Vortex for 30 seconds. Theophylline is moderately soluble; ensure complete dissolution to avoid field inhomogeneity caused by suspended micro-particles.
-
-
Transfer: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP).
-
Degassing (Optional but Recommended): For relaxation studies (
/ ), purge with nitrogen gas for 2 minutes to remove paramagnetic oxygen, which broadens C lines.
Acquisition Protocols
This section details the pulse sequences required to verify the isotopic labeling and extract coupling constants.
Experiment A: 1D
C with
H Decoupling (The "Fingerprint" Scan)
Purpose: Observe the C2 resonance splitting caused by
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (or equivalent) | Standard power-gated proton decoupling. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | Carbonyl carbons have long |
| Spectral Width | 220 ppm | Covers the full range including carbonyls (~150-160 ppm). |
| Scans (NS) | 128 - 1024 | |
| Center Frequency (O1P) | 100 ppm | Centers the acquisition window. |
Expected Result:
-
C2 Signal (~151-153 ppm): Appears as a doublet of doublets (dd) or pseudo-triplet .
-
Coupling Constant (
): ~12–15 Hz. -
Other Carbons: C4, C5, C6 appear as singlets (natural abundance
C, no coupling to enriched N).
Experiment B: 2D
H-
N HMBC (Long-Range Correlation)
Purpose: Confirm the location of the
| Parameter | Setting | Rationale |
| Pulse Sequence | hmbcgpndqf | Gradient-selected HMBC with interference suppression. |
| J-Coupling Optimization | 8 Hz | Optimized for long-range |
| F1 ( | 300 ppm | Wide enough to capture amide-like nitrogens. |
| Scans | 8 - 16 | High sensitivity due to |
Data Analysis & Interpretation
Chemical Shift Table (Reference Values)
Values are approximate and solvent-dependent (DMSO-d
| Nucleus | Label | Shift ( | Multiplicity | Coupling ( |
| C2 | 151.5 | dd / t | ||
| C6 | 155.0 | s | N/A (Natural Abundance) | |
| C4 | 149.0 | s | N/A | |
| N1 | 142.0 | d | ||
| N3 | 148.0 | d | ||
| N1-Me | 3.25 | s (broadened) | Unresolved coupling to N1 | |
| N3-Me | 3.45 | s (broadened) | Unresolved coupling to N3 |
*Note:
Logical Validation (Self-Check)
When analyzing the spectrum, apply this logic gate to validate the data:
-
Check C2: Is the peak at ~151 ppm a triplet/dd?
-
Yes:
N labeling is intact at both N1 and N3 positions. -
No (Singlet): Sample is natural abundance or decoupling was applied to
N channel erroneously. -
No (Doublet): Only one Nitrogen is labeled (N1 or N3).
-
-
Check Signal-to-Noise:
-
For enriched samples, C2 should be the dominant peak in the carbonyl region compared to C6 (natural abundance). If C2 intensity
C6 intensity, enrichment has failed.
-
Experimental Workflow Diagram
Figure 2: Decision tree for validating Theophylline-1,3-
References
-
Human Metabolome Database (HMDB). Metabocard for Theophylline (HMDB0000028). [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards. [Link]
-
Reich, H. J. Hans Reich's Collection: NMR Spectroscopy - Coupling Constants. University of Wisconsin-Madison.[1] [Link]
-
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. [Link]
Application Note: Isotopic Enrichment Analysis of Theophylline-1,3-15N2-2-13C
This Application Note is designed for analytical chemists and researchers utilizing stable isotope-labeled internal standards for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies. It details the protocol for verifying the isotopic enrichment and purity of Theophylline-1,3-15N2-2-13C using LC-MS/MS.
Abstract
Precise quantification of Theophylline in biological matrices is critical due to its narrow therapeutic index (10–20 µg/mL). Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for such analysis, relying on the assumption that the internal standard (IS) behaves identically to the analyte while being spectrally distinct. This guide provides a validated protocol for calculating the isotopic enrichment (atom % excess) and isotopic purity of this compound, ensuring data integrity in clinical assays.
Chemical & Physical Properties
Understanding the mass shift is prerequisite to establishing the MS method. The labeled standard contains three heavy isotopes: two Nitrogen-15 atoms at positions 1 and 3, and one Carbon-13 atom at position 2.
| Property | Native Theophylline | This compound |
| Formula | ||
| Monoisotopic Mass | 180.0647 Da | 183.0598 Da |
| Precursor Ion (M+H)+ | m/z 181.1 | m/z 184.1 |
| Mass Shift ( | - | +3.0 Da |
| Key Fragment (Loss of | m/z 124.1 | m/z 125.1 |
Technical Insight: The fragmentation of Theophylline typically involves the loss of methyl isocyanate (
, 57 Da) via a Retro-Diels-Alder (RDA) mechanism on the pyrimidine ring. Since the label is located at N1, N3, and C2, the loss of this fragment removes oneand the , but retains one on the imidazole ring. Thus, the fragment shifts by +1 Da (124 125), not +3.
Analytical Workflow
The following diagram outlines the logical flow for determining isotopic purity, distinguishing it from standard quantitative workflows.
Figure 1: Analytical workflow for isotopic enrichment verification. Note the bifurcation at data analysis between Purity (molecular) and APE (elemental).
Experimental Protocol
Sample Preparation
To prevent detector saturation (which skews isotopic ratios), samples must be diluted to the linear dynamic range of the instrument.
-
Stock Solution: Dissolve 1 mg of this compound in 10 mL of Methanol (Concentration: 100 µg/mL).
-
Working Solution: Dilute 10 µL of Stock into 990 µL of Mobile Phase A (Water/0.1% Formic Acid). Final concentration: 1 µg/mL .
-
Blank: Prepare a solvent blank (Methanol/Water 50:50).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 0.5 | 10 | Load |
| 3.0 | 90 | Elution |
| 4.0 | 90 | Wash |
| 4.1 | 10 | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
Operate in SIM (Selected Ion Monitoring) mode for enrichment calculation to capture the full isotopic envelope, or MRM for sensitivity checks.
Scan Parameters for Enrichment Calculation (SIM):
-
Center Mass: 182.5
-
Width: 10 amu (Scan range 178–188 m/z)
-
Dwell Time: 100 ms
MRM Transitions (for IDMS Quantitation):
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Theophylline (Native) | 181.1 | 124.1 | 22 |
| Theophylline (Labeled) | 184.1 | 125.1 | 22 |
Calculation of Isotopic Enrichment
Concept: Purity vs. Enrichment
-
Isotopic Purity (IP): The percentage of the specific isotopologue (
) relative to all other species ( ). This is the value typically listed on a Certificate of Analysis (CoA). -
Atom % Excess (APE): The probability that a specific atom site is labeled. This is calculated via deconvolution and is used for metabolic flux analysis.
For IDMS Internal Standards, Isotopic Purity is the primary metric.
Calculation Logic
Extract the peak areas for the molecular ion cluster from the SIM data:
- : Area of m/z 181 (Native/Unlabeled)
- : Area of m/z 182 (Single label incorporation)
- : Area of m/z 183 (Double label incorporation)
- : Area of m/z 184 (Target Triple label)
Formula for Isotopic Purity (%):
Formula for Unlabeled Contamination (%):
Critical QC Check: For clinical use, the contribution of
(native drug) from the internal standard spike must be negligible. If the Native Impurity > 0.5%, the blank signal in patient samples will be elevated, compromising the Lower Limit of Quantitation (LLOQ).
Interpretation & Troubleshooting
Visualizing the Isotopic Envelope
The following diagram illustrates the expected mass spectrum and how to interpret deviations.
Figure 2: Decision tree for evaluating mass spectral data of the labeled standard.
Common Issues
-
M+4 Peak (m/z 185): You may observe a small peak at 185. This is not an impurity but the natural
abundance of the labeled molecule itself (approx. 6% relative to the 184 peak, due to the remaining 5 carbons in the molecule). Do not subtract this from the purity calculation. -
Signal Saturation: If the detector is saturated (
counts), the M+3 peak will be artificially suppressed relative to smaller peaks, leading to a calculated purity that is lower than reality. Always dilute samples to counts.
References
-
National Institute of Standards and Technology (NIST). Theophylline Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
- Suh, J.H., et al. (2017).Determination of Theophylline in Biological Matrices by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Methodology adapted for IDMS principles).
-
MassBank. Mass Spectrum of Theophylline (LC-ESI-QFT). Accession: MSBNK-LCSB-LU111803. Available at: [Link]
Application Note: Theophylline-1,3-¹⁵N₂-2-¹³C for High-Precision Clinical Drug-Drug Interaction Studies
Abstract
Theophylline, a methylxanthine derivative used in the management of respiratory diseases, presents a significant clinical challenge due to its narrow therapeutic index and high potential for drug-drug interactions (DDIs).[1][2] Its metabolism is predominantly mediated by the cytochrome P450 1A2 (CYP1A2) enzyme, making it a sensitive in vivo probe for assessing the inhibitory or inductive potential of investigational new drugs.[3][4][5] This application note details the robust protocols for utilizing stable isotope-labeled (SIL) Theophylline-1,3-¹⁵N₂-2-¹³C as a next-generation tool for conducting definitive clinical DDI studies. By employing a microtracer or microdose approach, this SIL probe allows for the precise characterization of a new drug's effect on CYP1A2 activity without perturbing the patient's existing therapeutic regimen, thereby enhancing safety and data quality in clinical trials. We provide comprehensive, field-tested protocols for in vivo study design, bioanalytical quantification via LC-MS/MS, and data interpretation in alignment with global regulatory expectations.
The Scientific Rationale: Overcoming the Limitations of Traditional DDI Studies
Theophylline: A Clinically Relevant Probe for CYP1A2
Theophylline is primarily metabolized in the liver, with approximately 90% of its clearance attributed to CYP450 enzymes.[5][6] Specifically, CYP1A2 is the principal isoform responsible for its N-demethylation and 8-hydroxylation, pathways that account for the majority of its metabolic elimination.[3][4] This high dependency on a single enzyme makes theophylline's pharmacokinetic profile extremely sensitive to co-administered drugs that inhibit or induce CYP1A2.[7][8] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) recognize theophylline as a sensitive index substrate for clinical DDI studies aimed at evaluating the CYP1A2 interaction potential of a new molecular entity.[9][10]
The Challenge with Unlabeled Probes
Traditional DDI studies involve administering a full therapeutic dose of the probe drug (e.g., theophylline) to subjects before and after treatment with the investigational drug. This approach has several inherent limitations:
-
Pharmacodynamic Effects: A full dose of theophylline can exert its own pharmacological effects, potentially confounding the safety and tolerability assessment of the investigational drug.
-
Ethical Concerns: Administering a potentially unnecessary therapeutic dose to healthy volunteers or to patients whose condition does not warrant it raises ethical considerations.
-
Study Design Complexity: It often requires a washout period and may not be suitable for patients already on a stable theophylline regimen for a clinical condition.
The Stable Isotope-Labeled (SIL) Advantage
The use of a stable isotope-labeled probe like Theophylline-1,3-¹⁵N₂-2-¹³C provides a sophisticated solution to these challenges.[11][12][13] SIL compounds are chemically identical to their unlabeled counterparts but have a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[14] This mass difference is easily resolved by a mass spectrometer but does not alter the compound's physicochemical or biological properties.[15][16]
This enables a "microtracer" study design where a very small, pharmacologically inactive dose of SIL-theophylline is administered. The key advantages are:
-
Enhanced Safety: The microdose has no therapeutic or adverse effects.
-
Precision and Accuracy: The SIL probe acts as its own control, perfectly mimicking the behavior of the unlabeled drug during absorption, distribution, metabolism, and excretion (ADME).[16][17] This minimizes biological variability and provides a highly precise measure of enzyme activity.[18]
-
Flexibility in Patient Populations: Studies can be conducted in patients already receiving therapeutic theophylline by co-administering the SIL tracer and measuring the differential clearance, thus avoiding treatment interruption.
Physicochemical Properties & Bioanalytical Considerations
The utility of Theophylline-1,3-¹⁵N₂-2-¹³C is grounded in its distinct mass and identical chemical behavior to the parent drug.
| Property | Theophylline (Unlabeled) | Theophylline-1,3-¹⁵N₂-2-¹³C (SIL) |
| Molecular Formula | C₇H₈N₄O₂ | C₆¹³CH₈¹⁵N₂N₂O₂ |
| Monoisotopic Mass | 180.0647 g/mol | 183.0658 g/mol |
| Mass Difference | N/A | +3 Da |
| Isotopic Purity | N/A | Typically >99% |
| Chemical Properties | Identical | Identical |
LC-MS/MS Bioanalytical Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying theophylline and its SIL counterpart in biological matrices like plasma.[19][20][21] The +3 Dalton mass shift allows for clear differentiation in the mass spectrometer.
Table 2: Example LC-MS/MS MRM Transitions Note: These are illustrative values and must be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Theophylline | 181.1 | 124.1 | Positive |
| Theophylline-1,3-¹⁵N₂-2-¹³C | 184.1 | 127.1 | Positive |
The co-elution of the analyte and the SIL internal standard ensures that any variations during sample preparation, injection, or ionization are effectively normalized, leading to highly accurate and precise quantification.[12][15]
Experimental Design: In Vivo Clinical DDI Protocol
This protocol outlines a standard crossover design to assess the effect of an investigational drug ("Drug X") on the pharmacokinetics of theophylline using Theophylline-1,3-¹⁵N₂-2-¹³C as a probe.
Study Design Principles
A randomized, two-period crossover study is recommended.
-
Period 1: Subjects receive a single microtracer dose of Theophylline-1,3-¹⁵N₂-2-¹³C.
-
Washout: A suitable washout period is observed.
-
Period 2: Subjects receive Drug X for a specified duration to reach steady-state concentrations, followed by co-administration of a single microtracer dose of Theophylline-1,3-¹⁵N₂-2-¹³C.
The order of the periods should be randomized to mitigate any period effects.
Step-by-Step Clinical Protocol
-
Subject Screening & Enrollment: Enroll healthy volunteers according to inclusion/exclusion criteria. Obtain informed consent.
-
Period 1 (Baseline):
-
Administer a single oral dose of 100 µg Theophylline-1,3-¹⁵N₂-2-¹³C in a suitable vehicle.
-
Collect serial blood samples (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Process blood samples to plasma and store at -80°C until analysis.
-
-
Washout Period: A minimum of 7 days or 5 half-lives of theophylline, whichever is longer.
-
Period 2 (Treatment Phase):
-
Administer Drug X according to the study protocol to achieve steady-state concentrations.
-
On the final day of Drug X administration, co-administer a single 100 µg oral dose of Theophylline-1,3-¹⁵N₂-2-¹³C.
-
Collect serial blood samples over the same time course as in Period 1.
-
Process and store plasma samples as before.
-
-
Bioanalysis:
-
Analyze all plasma samples for concentrations of Theophylline-1,3-¹⁵N₂-2-¹³C using a validated LC-MS/MS method.
-
Diagram 1: Clinical DDI Study Workflow
This diagram illustrates the logical flow of a crossover study to assess the DDI potential of an investigator drug on CYP1A2 using a SIL-theophylline microtracer.
Caption: Workflow for a two-period crossover clinical DDI study.
Data Analysis and Regulatory Interpretation
Pharmacokinetic Parameter Calculation
Using non-compartmental analysis, calculate the key pharmacokinetic (PK) parameters for Theophylline-1,3-¹⁵N₂-2-¹³C for each subject in each period, including:
-
AUC₀₋ₜ: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC₀₋inf: Area under the plasma concentration-time curve from time 0 extrapolated to infinity.
-
Cₘₐₓ: Maximum observed plasma concentration.
-
t₁/₂: Terminal elimination half-life.
Quantifying the DDI Effect
The magnitude of the interaction is determined by calculating the geometric mean ratio (GMR) of the PK parameters obtained in the presence and absence of Drug X. The primary endpoint is the ratio of the AUC₀₋inf.
AUC Ratio = (Geometric Mean of AUC₀₋inf with Drug X) / (Geometric Mean of AUC₀₋inf without Drug X)
Confidence intervals (typically 90%) are also calculated for these ratios.
Interpretation Based on FDA Guidance
The results are interpreted according to regulatory guidelines to classify the DDI potential of Drug X.[9][22][23]
Table 3: FDA-Recommended Interpretation of AUC Ratios for CYP Inhibition/Induction
| AUC Ratio (with 90% CI) | Interaction Type | Implication for Drug X |
| ≥ 5 | Strong Inhibitor | Co-administration is contraindicated or requires significant dose adjustment. |
| ≥ 2 to < 5 | Moderate Inhibitor | Co-administration requires dose adjustment and/or monitoring. |
| ≥ 1.25 to < 2 | Weak Inhibitor | Clinical effect is less likely, but interaction cannot be ruled out. |
| ≤ 0.2 | Strong Inducer | Co-administration may lead to loss of substrate efficacy. |
| ≤ 0.5 to > 0.2 | Moderate Inducer | Co-administration may require substrate dose adjustment. |
| ≤ 0.8 to > 0.5 | Weak Inducer | Clinical effect is less likely. |
In Vitro Corroboration: CYP1A2 Inhibition Assay
In vitro assays using human liver microsomes (HLM) are essential for early-stage screening and for providing mechanistic support for clinical findings.[24][25][26]
Diagram 2: Theophylline Metabolism & Inhibition
This diagram shows the metabolic conversion of Theophylline by CYP1A2 and how an inhibitor can block this pathway, leading to increased drug exposure.
Sources
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Theophylline Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. ccjm.org [ccjm.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. metsol.com [metsol.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 18. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. raps.org [raps.org]
- 23. fda.gov [fda.gov]
- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 26. criver.com [criver.com]
Application of Theophylline-1,3-15N2-2-13C in pediatric research
Application Note: High-Precision Quantitation of Theophylline in Neonatal Matrices Using Theophylline-1,3-15N2-2-13C
Executive Summary
This application note details the protocol for utilizing This compound as a Stable Isotope-Labeled Internal Standard (SIL-IS) in pediatric research. The primary focus is the monitoring of Apnea of Prematurity (AOP) in neonates. Due to the narrow therapeutic index of theophylline and the limited blood volume available from preterm infants, this guide emphasizes Dried Blood Spot (DBS) microsampling coupled with LC-MS/MS.
Key Technical Advantage: Unlike deuterium-labeled standards, the 13C/15N labeling pattern eliminates the "chromatographic isotope effect," ensuring perfect co-elution with the analyte. This provides superior correction for the variable matrix suppression effects inherent in hematocrit-rich neonatal blood samples.
Technical Specifications: The SIL-IS
| Feature | Specification |
| Compound Name | This compound |
| Chemical Formula | C₆¹³CH₈N₂¹⁵N₂O₂ |
| Molecular Weight | ~183.14 Da (Natural: ~180.17 Da) |
| Mass Shift | +3 Da (Sufficient to avoid isotopic overlap with natural M+1/M+2 abundances) |
| Isotopic Purity | Typically ≥ 99 atom % 13C; ≥ 98 atom % 15N |
| Solubility | Soluble in 0.1 M NaOH, slightly soluble in water/methanol |
| Storage | -20°C, protected from light (hygroscopic) |
Application Context: The Pediatric Challenge
In adults, theophylline is metabolized primarily via CYP1A2 demethylation. However, in neonates , CYP1A2 is immature. Instead, theophylline undergoes N-methylation to form Caffeine .[1][2][3]
-
Clinical Risk: Theophylline has a narrow therapeutic range (5–15 µg/mL).[4] Toxicity leads to tachycardia and seizures.
-
Metabolic Complexity: The conversion to caffeine (which is also pharmacologically active) requires simultaneous monitoring of both methylxanthines.
-
Microsampling: Traditional venipuncture is contraindicated for frequent TDM in preemies (risk of iatrogenic anemia). DBS allows sampling with <50 µL of blood.[5][6]
Diagram 1: Neonatal Metabolic Pathway
This diagram illustrates the unique N-methylation pathway dominant in neonates, contrasting it with adult metabolism.
Caption: Figure 1. In neonates, Theophylline is uniquely methylated to Caffeine, necessitating dual-analyte monitoring.
Experimental Protocol: DBS LC-MS/MS Quantification
This protocol is validated for high-throughput clinical research using a Triple Quadrupole Mass Spectrometer.
Reagents & Materials
-
Internal Standard: this compound (10 µg/mL stock in Methanol).
-
Matrix: Whatman 903 Protein Saver Cards.
-
Extraction Solvent: Methanol:Water (80:20 v/v) + 0.1% Formic Acid.
Step-by-Step Workflow
1. Sample Collection (Microsampling)
-
Perform heel prick on the neonate.
-
Apply exactly 15–30 µL of whole blood onto the DBS card circle.
-
Critical: Allow to dry horizontally for at least 3 hours at ambient temperature (20–25°C). Incomplete drying leads to extraction variability.
2. Internal Standard Preparation
-
Dilute the this compound stock to a working concentration of 500 ng/mL in the Extraction Solvent.
-
Why: Adding IS directly to the extraction solvent ensures that the IS and analyte experience the exact same extraction conditions from the paper matrix.
3. Extraction
-
Punch a 3.0 mm disc from the center of the DBS (avoids the "halo" effect where hematocrit varies at edges).
-
Place disc in a 96-well plate or microcentrifuge tube.
-
Add 100 µL of Extraction Solvent (containing the SIL-IS).
-
Vortex/Shake vigorously for 45 minutes at room temperature.
-
Note: Sonication can be used (10 mins) but shaking is preferred for reproducibility.
4. Clean-up
-
Centrifuge at 10,000 x g for 5 minutes to pellet paper fibers and precipitated proteins.
-
Transfer supernatant to an autosampler vial.
Diagram 2: Analytical Workflow
Visualizing the sample-to-data pipeline.
Caption: Figure 2.[9] DBS extraction workflow emphasizing the integration of the SIL-IS during the solvation step.
LC-MS/MS Parameters
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM Mode):
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[5][10]
-
Rationale: Theophylline ionizes efficiently in positive mode ([M+H]+).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Theophylline (Natural) | 181.1 | 124.1 | 30 | 20 |
| Theophylline-SIL-IS | 184.1 | 127.1 * | 30 | 20 |
| Caffeine (Monitor) | 195.1 | 138.1 | 32 | 22 |
*Note: The transition 184.1 -> 127.1 assumes the labeled atoms are retained in the fragment. Always verify fragmentation patterns on your specific instrument during tuning.
Scientific Validation (E-E-A-T)
Why 13C/15N instead of Deuterium? Deuterium (2H) labeled standards often exhibit a slight retention time shift compared to the natural analyte due to the "isotope effect" on lipophilicity. In early-eluting chromatographic methods or high-throughput gradients, this separation can cause the IS to experience different matrix suppression than the analyte.
-
This compound co-elutes exactly with Theophylline.
-
This guarantees that any ion suppression caused by phospholipids or salts at that specific retention time affects both the analyte and the IS equally, allowing the ratio to remain accurate.
Validation Criteria (FDA Bioanalytical Guidelines):
-
Linearity: 0.5 – 20 µg/mL (covering the therapeutic range).
-
Precision (CV%): <15% for QC samples.
-
Recovery: >85% from DBS cards using the Methanol extraction method.[10]
References
-
Santa Cruz Biotechnology. this compound Product Specifications. [11]
-
Aranda, J. V., et al. (1979). Theophylline metabolism during the first month of life and development. The Journal of Pediatrics.
-
Koren, G., et al. (1982). Clinical pharmacology of theophylline in preterm infants: effects, metabolism and pharmacokinetics.
-
Wilhelm, A. J., et al. (2016). Dried Blood Spot Sampling with LC-MS Analysis for Routine Therapeutic Caffeine Monitoring in Neonates.
-
Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry.
Disclaimer: This protocol is for research and development purposes. Clinical diagnostic applications must be validated according to local regulatory standards (e.g., CLIA, CAP).
Sources
- 1. DailyMed - THEOPHYLLINE tablet, extended release [dailymed.nlm.nih.gov]
- 2. Theophylline (Chartwell RX, LLC): FDA Package Insert [medlibrary.org]
- 3. Clinical pharmacology of theophylline in preterm infants: effects, metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DailyMed - THEOPHYLLINE solution [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a dried blood spot LC-MS/MS assay to quantify ranitidine in paediatric samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS 84718-95-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in Theophylline LC-MS Analysis
Welcome to the technical support guide for the LC-MS analysis of theophylline. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with assay variability, accuracy, and sensitivity. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and proactively mitigate matrix effects in your bioanalytical methods.
Matrix effects are a significant challenge in LC-MS, arising from co-eluting endogenous components of the sample matrix that interfere with the ionization of the target analyte, in this case, theophylline.[1][2][3] This interference can manifest as ion suppression or enhancement, leading to inaccurate and irreproducible results.[3][4][5] This guide provides a structured approach to diagnosing, troubleshooting, and ultimately overcoming these challenges.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you might encounter during method development and validation for theophylline analysis.
Q1: My theophylline signal is highly variable and irreproducible, especially when analyzing plasma samples from different subjects. What is the likely cause and how can I confirm it?
A1: The Root Cause and Diagnosis
This classic symptom points directly to matrix effects . Biological matrices like plasma are complex mixtures of proteins, salts, lipids (especially phospholipids), and metabolites.[1][4] The composition can vary significantly between individuals, leading to inconsistent ion suppression or enhancement of the theophylline signal.[6]
To definitively diagnose and quantify the issue, you must perform a Quantitative Assessment of the Matrix Effect using the post-extraction spike method.[1][7] This experiment isolates the effect of the matrix on the MS signal by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a theophylline standard in the final mobile phase or reconstitution solvent. The concentration should be at a mid-range level of your intended calibration curve.
-
Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., human plasma).[1] Perform your complete sample preparation procedure (e.g., protein precipitation). In the final step, spike the clean, extracted matrix with theophylline to achieve the same final concentration as Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Spike theophylline into the blank matrix before starting the extraction procedure. The concentration should be chosen to be comparable to Set A after accounting for expected recovery loss. This set is primarily for evaluating recovery, not the matrix effect itself, but is often run concurrently.[7]
-
-
Analysis: Inject all three sets into the LC-MS system and record the peak areas for theophylline.
-
Calculation:
-
Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (%R): %R = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
Internal Standard (IS) Normalized Matrix Factor: If using a stable-isotope labeled internal standard (SIL-IS), calculate the MF for both the analyte and the IS. Then, calculate the IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Interpretation of Results:
Q2: I've confirmed significant ion suppression (Matrix Factor ~0.4). What is the simplest corrective action I can take?
A2: The "Dilute and Shoot" Approach
The most straightforward initial strategy is sample dilution .[8][9] By diluting the sample extract with the mobile phase or an appropriate solvent, you reduce the concentration of all components, including the matrix interferents that cause ion suppression.[8][10] Research has shown a logarithmic correlation between the dilution factor and the reduction in matrix effects.[8]
Causality: Ion suppression is often a concentration-dependent phenomenon where matrix components compete with the analyte for ionization in the ESI source.[2][5] Dilution lowers the concentration of these interfering compounds, lessening the competition and allowing theophylline to ionize more efficiently.
Considerations:
-
Sensitivity Trade-off: The primary drawback is a corresponding decrease in the analyte concentration. This approach is only feasible if your theophylline concentration is well above the method's limit of quantitation (LOQ).[8]
-
When to Use: This is an excellent first step in method development or for troubleshooting a batch with unexpectedly high matrix effects, provided sensitivity is not compromised.[7]
Q3: Dilution lowered my signal below the LOQ. What are my options for more effective sample cleanup?
A3: Advancing Your Sample Preparation Strategy
When dilution is not an option, you must improve the removal of matrix interferences through more selective sample preparation. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][4]
The Main Culprit: Phospholipids In plasma and serum analyses, phospholipids are a major cause of ion suppression.[4][11] They tend to elute in the middle of typical reversed-phase gradients, potentially co-eluting with theophylline and interfering with its ionization.[11][12] Therefore, the effectiveness of a cleanup method is often judged by its ability to remove phospholipids.
| Technique | Principle | Protein Removal | Phospholipid Removal | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., Acetonitrile) or acid (e.g., TCA).[4][13] | >90%[4] | Poor [12][14] | Fast, simple, inexpensive, easy to automate.[4] | "Dirty" extract, high risk of matrix effects from phospholipids and other small molecules.[15] |
| Liquid-Liquid Extraction (LLE) | Theophylline is partitioned into an immiscible organic solvent based on its solubility, leaving polar interferences behind. | Excellent | Good | Cleaner extract than PPT, relatively inexpensive. | Can be labor-intensive, uses larger solvent volumes, analyte recovery can be variable. |
| Solid-Phase Extraction (SPE) | Theophylline is retained on a solid sorbent while interferences are washed away. It is then eluted with a strong solvent.[16] | Excellent | Excellent (with correct sorbent)[12][14] | Very clean extracts, high analyte concentration, high reproducibility.[16] | More expensive, requires method development. |
Recommendation: If you are currently using PPT and experiencing issues, switching to a well-developed SPE method is the most robust solution for eliminating matrix effects caused by phospholipids.[12][14]
Proactive Mitigation Strategies & FAQs
This section focuses on building a robust method from the start and answers common questions about best practices.
Diagram: A Systematic Workflow for Mitigating Matrix Effects
Caption: A workflow for systematically diagnosing and troubleshooting matrix effects.
FAQ 1: I want to improve my protein precipitation method. Are there any specialized products?
A: Yes. For labs committed to a PPT workflow but needing better cleanup, consider phospholipid removal plates or cartridges (e.g., HybridSPE®) .[11][17] These products combine the simplicity of PPT with a specific sorbent that traps phospholipids while allowing analytes like theophylline to pass through.[17]
-
Sample Addition: Add 100 µL of plasma or serum to a well of the phospholipid removal plate.
-
Precipitation: Add 300 µL of a precipitation solvent (typically 1% formic acid in acetonitrile), which contains your internal standard.
-
Mixing: Vortex the plate for 1-2 minutes to ensure complete protein precipitation.
-
Filtration/Binding: Apply a vacuum or positive pressure to the plate. As the sample passes through the packed bed, precipitated proteins are filtered out, and phospholipids are chemically bound to the sorbent.[17]
-
Collection: The resulting filtrate is free of both proteins and phospholipids and is ready for direct injection into the LC-MS system.[14][17]
FAQ 2: What is the best way to compensate for matrix effects that cannot be completely eliminated?
A: The gold standard for compensating for matrix effects is the use of a stable-isotope labeled internal standard (SIL-IS) .[18][19] A SIL-IS is a version of theophylline where some atoms (e.g., Carbon, Hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C, ²H).
Why it Works (The Principle of Co-elution): A SIL-IS is chemically identical to theophylline, meaning it has the same extraction recovery and, crucially, the same chromatographic retention time. Because it co-elutes perfectly, it enters the mass spectrometer's ion source at the exact same time as the analyte. Therefore, it is subjected to the exact same degree of ion suppression or enhancement.[20]
The mass spectrometer distinguishes between the analyte and the SIL-IS by their mass difference. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[3]
Diagram: Mechanism of Ion Suppression and SIL-IS Compensation
Caption: Ion suppression mechanism and compensation using a SIL-IS.
FAQ 3: Are all stable-isotope labeled internal standards equal?
A: No. While all SIL-IS are superior to analogue standards, there are important nuances. Standards labeled with deuterium (²H or D ) are most common and cost-effective.[21] However, the bond strength difference between C-H and C-D can sometimes cause the deuterated standard to elute slightly earlier than the native analyte in highly efficient UHPLC separations.[22][23] If this separation is large enough, the IS may not experience the same matrix effect as the analyte, undermining its purpose.[23]
Best Practice: Whenever possible, opt for ¹³C or ¹⁵N labeled internal standards .[21][22] The physicochemical differences between these isotopes and their common counterparts are negligible, ensuring true co-elution and the most reliable compensation for matrix effects.[22]
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (PMC). [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health (PMC). [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). PubMed. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. [Link]
-
Combating matrix effects in LC/ESI/MS: The extrapolative dilution approach. (2008). ResearchGate. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]
-
Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. (2020). Restek. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). Chromatography Online. [Link]
-
What is the concept of LC-MS-MS sample dilution to decrease the matrix effect? (2015). ResearchGate. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. [Link]
-
Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies. (2018). PubMed. [Link]
-
Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. (n.d.). National Institutes of Health (PMC). [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. [Link]
-
Quantification of Theophylline in Guinea Pig Plasma by LC-MS/MS Using Hydrophilic Interaction Liquid Chromatography Stationary P. (n.d.). SciSpace. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2008). ResearchGate. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health (PMC). [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (n.d.). HAL Open Science. [Link]
-
Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. (2012). PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. [Link]
-
C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. (2010). ResearchGate. [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (n.d.). Hilaris Publisher. [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. benchchem.com [benchchem.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. waters.com [waters.com]
- 13. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 14. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. researchgate.net [researchgate.net]
- 23. stacks.cdc.gov [stacks.cdc.gov]
Troubleshooting poor peak shape with Theophylline-1,3-15N2-2-13C
Troubleshooting Guide for Peak Shape & Retention Issues
Product: Theophylline-1,3-15N2-2-13C (Internal Standard) Application: LC-MS/MS Quantitation of Theophylline in Biological Matrices Audience: Bioanalytical Scientists, Method Developers
Core Directive: The "Heavy Atom" Advantage
Before troubleshooting, understand the fundamental behavior of this internal standard (IS). Unlike deuterated standards (e.g., Theophylline-d6), This compound utilizes "heavy atom" labeling (
-
Scientific Reality: Deuterium (
) has a different bond length and vibrational frequency than Hydrogen ( ), which often causes chromatographic isotope effects (retention time shifts), especially in UPLC/UHPLC. -
The 13C/15N Advantage: Carbon-13 and Nitrogen-15 possess physicochemical properties nearly identical to the naturally occurring isotopes. Therefore, this IS must co-elute perfectly with the analyte.
-
Diagnostic Rule: If your IS and analyte peaks are separating, the issue is likely not an isotope effect, but a system volume, gradient, or equilibration issue.
Diagnostic Matrix: Identify Your Issue
Use the following logic flow to categorize your peak shape problem.
Figure 1: Diagnostic logic tree for Theophylline LC-MS analysis. Identify the symptom to trace the root cause.
Troubleshooting Guide: Deep Dive
Issue A: Peak Fronting (The "Strong Solvent" Effect)
Symptom: The peak rises slowly and drops sharply (shark-fin shape) or splits at the top. Mechanism: Theophylline has moderate water solubility but is often prepared in Methanol (MeOH) or DMSO stocks. If you inject a high % organic solvent (e.g., 100% MeOH) into a high-aqueous initial gradient (e.g., 95% Water), the analyte travels faster in the "plug" of injection solvent than in the mobile phase. This causes the band to spread forward.
The Fix: Reconstitution Protocol Do not inject pure Methanol stocks. Use the following dilution scheme:
| Step | Component | Action | Reason |
| 1 | Stock Prep | Dissolve IS in MeOH/DMSO (1 mg/mL) | Ensures complete solubility of the solid. |
| 2 | Intermediate | Dilute 100x into Mobile Phase A | Reduces solvent strength immediately. |
| 3 | Final Diluent | Match Initial Gradient Conditions | If your gradient starts at 5% MeOH, your sample diluent should be |
Critical Note: If solubility is an issue at low organic %, add 0.1% Formic Acid to the diluent. Theophylline is amphoteric; ensuring it is in a consistent state helps solubility and peak shape.
Issue B: Peak Tailing (Secondary Interactions)
Symptom: The peak rises sharply but drags out on the right side (Asymmetry factor > 1.5). Mechanism:
-
Silanol Activity: Although Theophylline is neutral at acidic pH (pKa ~8.6 for deprotonation, ~0.7 for protonation), it is a polar xanthine. It can hydrogen bond with free silanols on the silica surface of C18 columns.
-
Metal Chelation: Xanthines can chelate trace metals in the LC system, leading to tailing.
The Fix: Mobile Phase Engineering
-
Buffer: Do not rely solely on Formic Acid. Add 5–10 mM Ammonium Acetate or Ammonium Formate . The ammonium ions (
) effectively block residual silanols, preventing the analyte from "sticking." -
Column Choice: Use an "End-capped" column (e.g., C18 with TMS end-capping) or a column with an embedded polar group to shield silanols.
Issue C: Retention Time Shift (IS vs. Analyte)
Symptom: The
-
Check Dwell Volume: If the IS is added to the sample but the "Analyte" is a neat standard injected separately, a slight lag in the gradient mixing (dwell volume) can shift RTs between runs. Always co-inject.
-
Check Temperature: Ensure the column oven is stable (
). Temperature fluctuations affect retention.
Scientific Validation: The Injection Mechanism
The following diagram illustrates why Injection Solvent Mismatch is the #1 cause of poor peak shape for Theophylline assays.
Figure 2: Mechanism of "Solvent Mismatch." Analyte molecules traveling in the strong injection solvent overtake those interacting with the mobile phase, causing peak distortion.
Frequently Asked Questions (FAQ)
Q1: Can I use a HILIC column for Theophylline? A: Yes. Theophylline is polar enough for HILIC. However, Reversed-Phase (C18) is generally more robust for biological matrices (plasma/urine) because it allows for easier desalting and matrix removal. If using HILIC, the injection solvent must be high-organic (e.g., 95% ACN) to induce retention, otherwise, you will see massive peak breakthrough.
Q2: My IS signal is suppressing the Analyte signal. Why? A: This is "Cross-Talk" or "Cross-Signal Contribution."
-
Check Purity: Ensure your this compound is high purity (>98%).
-
Check Mass Transitions:
-
Theophylline (Unlabelled):
-
Theophylline (IS):
(Mass shift +3 Da) -
Ensure your quadrupole resolution is set to "Unit" or "High" to prevent the 184 isotope window from overlapping with 181.
-
Q3: What is the pKa relevance here? A: Theophylline has a pKa of ~8.6 (acidic) and ~0.7 (basic). In a standard LC-MS mobile phase (0.1% Formic Acid, pH ~2.7), Theophylline is neutral . It is not protonated like many amine-based drugs. This means retention is driven purely by hydrophobicity, not cation exchange. If you run at pH > 8, it becomes ionized (negative), and retention on C18 will drop drastically.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2153, Theophylline. Retrieved from [Link]
-
Dolan, J. W. (2018). LC Troubleshooting: Peak Tailing and Fronting. LCGC North America. Retrieved from [Link]
-
Wang, S., et al. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites. Analytical Chemistry, 79(22), 8631-8638.[1] (Validating the stability of 13C/15N vs Deuterium).
Sources
Technical Support Center: Bioanalytical Stability & Quantitation of Theophylline-1,3-15N2-2-13C
Topic: Troubleshooting "Stability" and Quantitation Anomalies in Biological Matrices Product: Theophylline-1,3-15N2-2-13C (Stable Isotope Labeled Internal Standard) Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Chemists
Executive Summary: The "Phantom" Instability
Users frequently report "stability issues" with this compound in plasma or serum, characterized by drifting internal standard (IS) response or non-linear calibration curves.
Technical Reality: Theophylline and its
-
Isobaric Interference: Co-elution of Paraxanthine (1,7-dimethylxanthine).
-
Isotopic Cross-Talk: Mass overlap due to the narrow +3 Da mass shift.
-
Phospholipid Suppression: Matrix buildup in protein precipitation (PPT) workflows.
This guide provides the diagnostic logic and protocols to resolve these issues.
Module 1: Diagnostic Logic (Root Cause Analysis)
Before altering your stock solutions, use this logic tree to isolate the source of the variance.
Figure 1: Diagnostic workflow for isolating Theophylline quantitation errors.
Module 2: Isotopic Cross-Talk & Mass Shift
This compound provides a mass shift of +3 Da (m/z 181.2
The Issue: Bi-Directional Interference
-
IS
Analyte (M+0): If your IS isotopic purity is <99%, unlabelled Theophylline in the IS stock will contribute to the analyte signal. This causes intercept bias (positive y-intercept). -
Analyte
IS (M+3): At high therapeutic concentrations (toxicity studies), the natural M+3 abundance of native Theophylline can spill into the IS channel (m/z 184), suppressing the apparent IS response ratio.
Troubleshooting Table: Cross-Talk Symptoms
| Symptom | Root Cause | Corrective Action |
| High Intercept (>20% of LLOQ) | IS Stock contains unlabelled Theophylline (M+0). | Dilute IS working solution. If signal drops below detection, purchase higher purity (>99.5%) IS. |
| Non-Linearity at ULOQ (Quadratic fit required) | High concentration analyte contributes to IS channel (Natural M+3). | Do not increase IS concentration. Instead, monitor a different transition for the IS if possible, or narrow the quadrupole resolution (0.7 |
| Drifting IS Area across run | Matrix effect (Phospholipids) or Evaporation. | See Module 3. |
Module 3: Chromatographic Resolution (The Paraxanthine Trap)
CRITICAL WARNING: Theophylline (1,3-dimethylxanthine) and Paraxanthine (1,7-dimethylxanthine) are isobaric (Same Mass, m/z 181). Paraxanthine is a major metabolite of caffeine and theophylline.
If your LC method does not chromatographically separate them:
-
The MS cannot distinguish them.
-
The IS (this compound) will co-elute with Theophylline but may not co-elute with Paraxanthine.
-
Result: The "Stability" issue is actually the ratio of Theophylline/Paraxanthine changing in the patient/animal over time.
Protocol A: Chromatographic Separation
Standard rapid gradients often fail to separate these isomers. Use this optimized condition.
-
Column: C18 High Strength Silica (e.g., HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B (Hold to elute salts)
-
5.0 min: 25% B (Shallow gradient is critical for isomer separation)
-
5.1 min: 95% B (Wash)
-
7.0 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
Module 4: Matrix Effects & Extraction Protocols
Theophylline is a polar molecule (LogP ~0). Simple Protein Precipitation (PPT) with Acetonitrile often fails to remove phospholipids, which elute later and cause ion suppression in subsequent injections.
Protocol B: Robust Extraction (LLE vs. PPT)
Option 1: Enhanced Protein Precipitation (High Throughput) Use this if you observe phospholipid buildup (drifting IS response).
-
Aliquot: 50 µL Plasma.
-
Spike: 10 µL IS Working Solution (this compound).
-
Precipitate: Add 200 µL Methanol:0.2M ZnSO4 (80:20 v/v) .
-
Why? Zinc Sulfate precipitates lipoproteins and phospholipids more effectively than pure organic solvent.
-
-
Vortex: 1 min. Centrifuge at 15,000 x g for 10 min.
-
Transfer: Inject supernatant.
Option 2: Liquid-Liquid Extraction (Gold Standard) Use this for maximum stability and cleanliness.
-
Aliquot: 100 µL Plasma + 10 µL IS.
-
Buffer: Add 100 µL Ammonium Acetate (pH 5.0).
-
Extract: Add 1.5 mL Chloroform:Isopropanol (95:5) .
-
Shake: 10 min. Centrifuge.
-
Evaporate: Transfer organic layer to clean tube; dry under
at 40°C. -
Reconstitute: 100 µL Mobile Phase A.
Experimental Workflow Diagram
Figure 2: Critical workflow steps. Note the "Equilibrate" step is essential for the IS to bind albumin similarly to the analyte.
Frequently Asked Questions (FAQs)
Q1: Why does my IS response drop over the course of a 100-sample run? A: This is likely Phospholipid Buildup . Theophylline elutes early (polar). Phospholipids elute late. If your gradient cycle time is too short, lipids from Sample 1 elute during the acquisition of Sample 2 or 3. Fix: Add a 2-minute high-organic wash (95% MeOH) at the end of every injection or use a divert valve to send the first 1 minute and last 2 minutes of the run to waste.
Q2: Can I use a Deuterated IS (Theophylline-d6) instead? A: Not recommended. Deuterium on the xanthine ring (N-positions) is labile and can undergo Hydrogen/Deuterium exchange (HDX) in protic solvents (water/methanol), leading to signal loss. This compound uses stable C-N bonds, making it chemically superior.
Q3: My calibration curve is linear, but my QC samples are failing bias (-15%). Why? A: Check your Equilibration Time . Theophylline is ~40-60% protein-bound. If you add the IS and immediately precipitate, the IS is "free" while the analyte is "bound," leading to different extraction efficiencies. Incubate the IS in the matrix for 10-15 minutes before extraction.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link
- Chamberlain, J. (1995). The Analysis of Drugs in Biological Fluids. CRC Press. (Referencing Xanthine extraction protocols).
-
National Institutes of Health (NIH). Theophylline Compound Summary. PubChem. Link
Technical Support Center: Theophylline-1,3-¹⁵N₂-2-¹³C Experiments
Welcome to the technical support center for researchers utilizing Theophylline-1,3-¹⁵N₂-2-¹³C in their experimental workflows. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research. We move beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions in your experiments.
Troubleshooting Guide
This section addresses specific technical challenges you may encounter during the use of Theophylline-1,3-¹⁵N₂-2-¹³C, particularly in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Issue 1: Poor Signal Intensity or Complete Signal Loss of Theophylline-1,3-¹⁵N₂-2-¹³C in LC-MS/MS Analysis
You've prepared your samples, spiked in your internal standard (IS), but upon analysis, the peak for Theophylline-1,3-¹⁵N₂-2-¹³C is either significantly weaker than expected or absent altogether.
-
Incorrect Mass Transition (MRM) Settings: The most common cause is an error in the mass spectrometer's Multiple Reaction Monitoring (MRM) settings. The triple quadrupole mass spectrometer requires a specific precursor ion (Q1) and product ion (Q3) to detect the analyte.
-
Verification Steps:
-
Calculate the Correct Precursor Ion (Q1): The molecular weight of unlabeled theophylline (C₇H₈N₄O₂) is approximately 180.167 g/mol .[1] The labeled variant, Theophylline-1,3-¹⁵N₂-2-¹³C, has two ¹⁵N atoms in place of ¹⁴N and one ¹³C atom in place of ¹²C.
-
Nitrogen mass increase: 2 * (15.0001 - 14.0031) ≈ 1.994 amu
-
Carbon mass increase: 1 * (13.0034 - 12.0000) ≈ 1.0034 amu
-
Total mass increase ≈ 2.9974 amu
-
Expected molecular weight of Theophylline-1,3-¹⁵N₂-2-¹³C ≈ 180.167 + 2.9974 = 183.1644 g/mol .[2][3]
-
Therefore, the protonated precursor ion [M+H]⁺ to target in Q1 is approximately m/z 184.17 .
-
-
Determine the Product Ion (Q3): The fragmentation pattern of theophylline needs to be considered. A common fragmentation for theophylline is the loss of the methyl group and subsequent rearrangements. For unlabeled theophylline, a common transition is m/z 181.1 → 124.2.[4] For the labeled version, you should expect a corresponding shift in the fragment ion. It is highly recommended to perform an infusion of Theophylline-1,3-¹⁵N₂-2-¹³C directly into the mass spectrometer to determine the optimal product ion. If this is not feasible, start by looking for a product ion around m/z 127.2.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incorrect MRM settings.
-
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of Theophylline-1,3-¹⁵N₂-2-¹³C in the mass spectrometer's source, leading to a suppressed or enhanced signal.[5][6][7]
-
Diagnostic Test: The post-extraction spike method can help diagnose matrix effects.[5]
-
Extract a blank matrix sample (without the IS).
-
Spike the extracted blank matrix with a known concentration of Theophylline-1,3-¹⁵N₂-2-¹³C.
-
Prepare a neat solution of Theophylline-1,3-¹⁵N₂-2-¹³C at the same concentration in the mobile phase.
-
Compare the peak area of the IS in the post-extraction spike sample to the peak area in the neat solution. A significant difference indicates matrix effects.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate the IS from interfering matrix components.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering compounds.[8]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte concentration below the limit of quantification.
-
-
-
Analyte Degradation: Theophylline can be susceptible to degradation under certain conditions.
-
Stability Checks:
-
Stock Solution Stability: Prepare a fresh stock solution of Theophylline-1,3-¹⁵N₂-2-¹³C and compare its response to an older stock solution. Store stock solutions in a dark, cool, and dry place as recommended.[2][9]
-
Autosampler Stability: Analyze samples that have been sitting in the autosampler for an extended period and compare the results to freshly prepared samples to check for degradation at room temperature. Some studies have shown theophylline to be stable for at least 24 hours at room temperature.[10]
-
-
Issue 2: Isotopic Impurity and Cross-Interference
You observe a signal for Theophylline-1,3-¹⁵N₂-2-¹³C in your blank samples (containing only the unlabeled analyte) or a signal for the unlabeled analyte in your IS-only samples.
-
Isotopic Contribution from Unlabeled Analyte: The natural isotopic abundance of elements (particularly ¹³C) in the unlabeled theophylline can contribute to the signal in the mass channel of the labeled IS, especially at high concentrations of the unlabeled analyte.
-
Assessment: Analyze a high concentration standard of unlabeled theophylline and monitor the MRM transition for Theophylline-1,3-¹⁵N₂-2-¹³C. The observed signal should be less than 5% of the IS response in your study samples.[8]
-
-
Impurity in the Labeled Standard: The synthesized Theophylline-1,3-¹⁵N₂-2-¹³C may contain a small amount of the unlabeled compound.
-
Assessment: Inject a high concentration of the Theophylline-1,3-¹⁵N₂-2-¹³C solution and monitor the MRM transition for the unlabeled theophylline. The contribution to the unlabeled analyte's signal should be less than 20% of the lower limit of quantification (LLOQ) for your assay.[8]
-
Mitigation: If cross-interference is significant, you may need to:
-
Increase the concentration of the internal standard: This can help to overcome the relative contribution from the analyte, but be mindful not to saturate the detector.[11]
-
Source a higher purity standard: Check the certificate of analysis for the isotopic purity of your labeled standard. Purity should ideally be 98% or higher.[2]
-
-
| Parameter | Acceptable Limit | Reference |
| Contribution of unlabeled analyte to IS signal | < 5% of IS response | [8] |
| Contribution of IS to unlabeled analyte signal | < 20% of LLOQ | [8] |
| Table 1: Acceptance Criteria for Cross-Interference |
Frequently Asked Questions (FAQs)
Q1: Why use Theophylline-1,3-¹⁵N₂-2-¹³C as an internal standard?
A1: Theophylline-1,3-¹⁵N₂-2-¹³C is considered an ideal internal standard for the quantification of theophylline for several reasons:
-
Co-elution: Due to its identical chemical structure to theophylline, it will have the same retention time in a chromatographic system. This is crucial for accurately compensating for matrix effects.[12]
-
Similar Ionization Efficiency: It will ionize with similar efficiency to the unlabeled theophylline in the mass spectrometer source.
-
Mass Difference: The +3 Da mass difference provides a clear separation in the mass spectrum, preventing interference between the analyte and the internal standard.
Q2: What is the expected mass shift for Theophylline-1,3-¹⁵N₂-2-¹³C compared to unlabeled theophylline?
A2: The expected mass shift is approximately +3 Da. This is due to the incorporation of two ¹⁵N isotopes (each +1 Da compared to ¹⁴N) and one ¹³C isotope (+1 Da compared to ¹²C).[2][3]
Q3: How should I prepare my stock solution of Theophylline-1,3-¹⁵N₂-2-¹³C?
A3: Theophylline is soluble in methanol.[9] It is recommended to prepare a stock solution in an appropriate organic solvent like methanol and store it at -20°C, protected from light.[9]
Q4: Can I use a different isotopically labeled theophylline as an internal standard?
A4: Yes, other isotopically labeled versions of theophylline can be used. However, it is generally recommended to use an internal standard with a mass shift of at least +3 Da to minimize potential isotopic overlap. Deuterated standards (e.g., Theophylline-d3) can sometimes exhibit slight chromatographic separation from the unlabeled analyte, which may be less ideal for matrix effect compensation.[12]
Q5: What are the main metabolites of theophylline that I should be aware of?
A5: Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[1][13] The main metabolites are 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine.[13][14] In some populations, a small amount can be N-methylated to caffeine.[14] It is important to ensure your chromatography separates theophylline from these metabolites to avoid any potential interference.
Sources
- 1. Theophylline - Wikipedia [en.wikipedia.org]
- 2. isotope.com [isotope.com]
- 3. Theophylline-1,3-15N2-2-13C | CAS 84718-95-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Stability of theophylline in mono- and multi-layer parenteral nutrition bags] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. drugs.com [drugs.com]
Technical Support Center: High-Precision Quantitation of Theophylline
Topic: Resolving Co-Eluting Peaks & Matrix Effects with Stable Isotope Labeled (SIL) Standards Document ID: TS-THEO-LCMS-001 Last Updated: February 10, 2026
Executive Summary: The "Co-Elution" Paradox
User Advisory: If you are experiencing co-elution in Theophylline analysis, you must first diagnose the type of co-elution. There are two distinct scenarios, and "Labeled Theophylline" (Internal Standard) solves only one of them.
| Scenario | The Problem | Can Labeled IS Resolve It? |
| Type A: Isobaric Interference | Paraxanthine (1,7-dimethylxanthine) co-elutes with Theophylline (1,3-dimethylxanthine). Both share the same mass ( | NO. MS cannot distinguish them. You must separate them chromatographically.[1] |
| Type B: Matrix Suppression | Unseen matrix components (phospholipids, salts) co-elute, suppressing the Theophylline signal. | YES. Labeled Theophylline co-elutes, suffers the same suppression, and normalizes the data. |
This guide provides the protocols for Type A (Chromatographic Resolution) and Type B (Mass Resolution via SIL-IS) .
Diagnostic Phase: Identify Your Interference
Before modifying your method, determine if your co-elution is structural (Paraxanthine) or environmental (Matrix).
Diagnostic Workflow
Figure 1: Decision tree for diagnosing the source of co-elution errors in Theophylline analysis.
Module A: Resolving Isobaric Interference (Paraxanthine)
The Issue: Theophylline and Paraxanthine are structural isomers. Most MS transitions (e.g.,
The Solution: You must achieve baseline chromatographic separation (
Recommended Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Phenyl-Hexyl or C18 (High Carbon Load) | Phenyl phases offer |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps xanthines protonated ( |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol provides better selectivity for xanthines than Acetonitrile (ACN often causes co-elution of Theophylline/Paraxanthine). |
| Gradient Profile | Shallow gradient (e.g., 5% to 20% B over 10 min) | Xanthines are polar; a slow ramp in the early organic phase is critical for separation. |
Critical Check: Ensure Theophylline elutes before Paraxanthine (typical on C18) or verify order with individual standards.
Module B: Resolving Matrix Effects with Labeled Theophylline
The Issue: Even with good separation, co-eluting phospholipids can suppress ionization, causing quantitative errors. The Solution: Use a Stable Isotope Labeled Internal Standard (SIL-IS).[3] The IS co-elutes with Theophylline, experiences the exact same suppression, and the ratio of Analyte/IS remains constant.
Step 1: Selection of Internal Standard
-
Gold Standard:
C-Theophylline ( C -1,3-dimethylxanthine).-
Why: Carbon-13 isotopes have identical retention times to the native analyte.
-
-
Silver Standard: Theophylline-d6 (Deuterated).
Step 2: The SIL-IS Workflow
Figure 2: Workflow for correcting matrix effects using Stable Isotope Labeled Internal Standards.
Step 3: Mass Spectrometry Parameters (MRM)
Configure your Mass Spectrometer to monitor these specific transitions. Note the mass shift for the labeled standard.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Theophylline | 181.1 | 124.1 | 25 | Quantifier |
| Theophylline | 181.1 | 106.1 | 28 | Qualifier |
| Theophylline-d6 | 187.1 | 130.1 | 25 | Internal Standard |
Protocol Note: The "Quantification" is performed by plotting the Area Ratio (
Troubleshooting & FAQs
Q: I am using Theophylline-d6, but my linearity is poor (
-
Cross-talk: If your IS is too concentrated, its isotopic impurity (d0) might contribute to the analyte signal.[5] Solution: Lower the IS concentration until the contribution to the analyte channel is < 0.5% of the LLOQ.
-
H/D Exchange: Deuterium on labile sites (N-H or O-H) can exchange with solvent protons. Solution: Use
C labeled standards which are non-exchangeable.
Q: Can I use Caffeine-d3 as an internal standard for Theophylline?
A: No. Caffeine elutes at a different time (it is less polar). Therefore, it will not experience the same matrix suppression as Theophylline at that specific retention time. You must use a structural analog that co-elutes (Theophylline-d6 or
Q: My Theophylline peak has a "shoulder" even with Methanol mobile phase. A: This is likely 3-methylxanthine or 1-methylxanthine (metabolites).
-
Fix: Lower your flow rate to 0.3 mL/min and reduce the gradient slope. Ensure your column temperature is stable (typically 35°C or 40°C).
References
-
Beresford, P. et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. Chromatography Online.
-
Sun, R. et al. Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma.[1] BASi Analytics.
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography. Axion Analytical Labs.
-
BenchChem. Addressing Ion Suppression in LC-MS/MS with Deuterated Standards. Technical Support Guide.[2][5]
Sources
- 1. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isotopically Labeled Internal Standards (ILIS)
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in ILIS Usage Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometrists
Welcome to the ILIS Technical Support Hub
As a Senior Application Scientist, I often see researchers treat Stable Isotope-Labeled Internal Standards (SIL-IS) as a "magic bullet" for quantitative LC-MS/MS. While they are the gold standard, they are not immune to physics or chemistry. A SIL-IS must track the analyte perfectly through extraction, chromatography, and ionization. When it fails to do so, your data integrity collapses.
This guide addresses the specific mechanisms where SIL-IS methodologies fail, moving beyond basic "how-to" instructions into the causality of errors.
Module 1: Signal Fidelity & Cross-Talk
"Why do I see analyte signal in my blank, or IS signal in my analyte channel?"
The Issue: Isotopic Cross-Talk
Users often assume that because an IS has a different mass, it is spectrally distinct. However, natural isotopic distribution (specifically
Mechanism: The M+n Overlap
-
Analyte
IS Interference: If your analyte concentration is high, its natural isotopic envelope (M+1, M+2, etc.) may extend into the mass transition of your IS. -
IS
Analyte Interference: If your IS is not 100% isotopically pure (e.g., it contains 2% unlabeled "D0" material), spiking it into a low-concentration sample will create a false analyte signal.
Troubleshooting Protocol: The "Cross-Signal" Validation
| Step | Action | Logic |
| 1 | Inject ULOQ Analyte (No IS) | Monitor the IS transition. Any signal here is the "contribution of analyte to IS." This causes non-linearity at high concentrations. |
| 2 | Inject Blank Matrix + IS | Monitor the Analyte transition. Any signal here is the "contribution of IS to analyte." This artificially raises your LLOQ. |
| 3 | Calculate Contribution | Use the formula: |
Rule of Thumb:
-
Small Molecules (<500 Da): A label of +3 Da is the absolute minimum to avoid
overlap. +5 Da or higher is recommended. -
Peptides/Large Molecules: Due to the wider isotopic envelope, you often need +8 Da to +10 Da .
Reference: See Mitigating analyte to stable isotope labelled internal standard cross-signal contribution for detailed calculation methods [1].
Module 2: Chromatographic Behavior (The Deuterium Effect)
"My Internal Standard elutes earlier than my analyte. Is this a problem?"
The Issue: Retention Time Shifts
In Reversed-Phase LC (RPLC), deuterated compounds often elute earlier than their non-deuterated analogs.[1][2] This is known as the Deuterium Isotope Effect .
Mechanism: Zero-Point Energy & Lipophilicity
The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This reduces the molar volume and slightly decreases the lipophilicity of the molecule. In high-efficiency columns, this results in a separation where the Deuterated IS elutes before the Analyte.
The Pitfall: Matrix Effect Decoupling
The purpose of an IS is to experience the exact same ion suppression/enhancement as the analyte. If they separate chromatographically, the IS may elute in a "clean" region while the analyte elutes in a "suppression" region (e.g., co-eluting with phospholipids).
Visualizing the Risk:
Caption: The Deuterium Isotope Effect can shift the IS out of the suppression zone, breaking the compensatory link between IS and Analyte.
Solution Strategy
-
Switch Isotopes: Use
or labeled standards if possible. These do not exhibit significant retention time shifts compared to Deuterium [2].[2] -
Co-elution Verification: If using Deuterium, ensure the shift is negligible relative to the matrix suppression window.
-
Gradient Adjustment: Shallower gradients can sometimes exacerbate the separation; verify that the shift doesn't place the peaks in different ionization environments.
Reference: Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts [3].
Module 3: Chemical Stability (H/D Exchange)
"My IS signal disappears or shifts mass after sitting in the autosampler."
The Issue: Hydrogen/Deuterium Exchange (Scrambling)
Deuterium is not always permanent.[3] Under certain conditions, D atoms on the IS can swap with H atoms from the solvent (water/methanol), reverting the IS back to the unlabeled form or a mixed mass state.[4]
Mechanism: Labile Protons
-
Heteroatoms: D on -OH, -NH, -SH groups exchanges instantly in protic solvents.[3] These should never be used for quantification.
-
Alpha-Carbons: D on a carbon adjacent to a carbonyl (C=O) or aromatic ring can exchange via keto-enol tautomerism or acid/base catalysis.
Troubleshooting Checklist
| Factor | Risk Assessment |
| Solvent | Protic solvents (Water, MeOH) facilitate exchange.[3][4] Aprotic solvents (ACN, DMSO) are safer for stock storage. |
| pH | Acidic or Basic mobile phases accelerate keto-enol exchange. Neutral pH is often most stable for these positions. |
| Label Position | SAFE: D on aliphatic chains, isolated aromatic rings.UNSAFE: D on heteroatoms, alpha-to-carbonyls, or activated aromatic positions (ortho/para to electron-donating groups). |
Reference: Deuterium-hydrogen exchange issues with deuterated internal standards [4].
Module 4: The "Carrier Effect" & Recovery
"My recovery is low, or my curve is non-linear at the low end."
The Issue: Adsorption Losses
Analytes at low concentrations (pg/mL) often stick to glass vials, pipette tips, and LC tubing. This is known as non-specific binding (NSB).
The Pitfall: Late Addition of IS
If you add the IS after the extraction (e.g., just before injection), it cannot compensate for adsorption losses that happened during extraction. Furthermore, the IS itself acts as a "carrier" (or sacrificial lamb), saturating the binding sites so the analyte can remain in solution. If the IS is added too late, this benefit is lost.
Workflow Logic: Timing is Everything
Caption: Adding IS early allows it to act as a carrier, preventing analyte adsorption losses.
Reference: Internal Standards in LC−MS Bioanalysis: Which, When, and How [5].
References
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Source: National Institutes of Health (PMC) URL:[Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Source: Oxford Academic / Journal of Chromatographic Science URL:[Link]
Sources
How to handle unexpected adducts in theophylline mass spectra
Executive Summary
Accurate quantification of Theophylline (1,3-dimethylxanthine) is critical for therapeutic drug monitoring and pharmacokinetic profiling. However, its chemical structure—specifically the N-7 imidazole nitrogen and oxygen atoms—makes it prone to forming non-covalent adducts with alkali metals (
This guide provides a self-validating workflow to identify, diagnose, and eliminate these artifacts. We move beyond "cleaning the source" to understanding the coordination chemistry driving these anomalies.
Module 1: Diagnostic Hub (Identification)
Before attempting mitigation, you must positively identify the adduct based on the mass-to-charge (
Theophylline Reference Data:
-
Monoisotopic Mass: 180.06 g/mol
-
Formula:
-
Target Ion (
): 181.07
Adduct Identification Table
| Observed | Identity | Shift ( | Root Cause Indicator |
| 181.1 | 0 | Target Analyte. (Ideal state). | |
| 198.1 | +17 | Ammonium buffer used; pH > pKa of analyte. | |
| 203.0 | +22 | Critical Issue. Glassware leaching, biological matrix, high pH. | |
| 219.0 | +38 | Glassware leaching, biological matrix. | |
| 222.1 | +41 | Acetonitrile cluster (Common in high % ACN gradients). | |
| 361.1 | +180 | Dimer. Sample concentration too high or source temp too low. | |
| 383.1 | +202 | Dimer + Sodium. High concentration + Salt contamination. |
Module 2: Root Cause Analysis (The "Why")
1. Chelation Chemistry (The "Sodium Trap")
Theophylline is an amphoteric molecule. While we aim for protonation at
2. The Concentration/Dimer Effect
At high concentrations (>10 µg/mL), Theophylline molecules stack via
Module 3: Mitigation Protocols
Protocol A: The Ammonium Displacement Strategy
Goal: Force protonation by overwhelming the system with a volatile proton donor.
Mechanism: By introducing ammonium ions (
-
Modify Mobile Phase A: Add 0.1% Formic Acid or 5mM Ammonium Formate .
-
Why: Formic acid lowers pH, protonating the basic nitrogens. Ammonium formate provides excess
, which suppresses adduction.
-
-
Modify Mobile Phase B: If using Methanol, switch to Acetonitrile .
-
Why: Methanol often contains higher trace levels of sodium leached from storage bottles than Acetonitrile.
-
-
Validation: Monitor the ratio of
181 to 203. The 203 signal should drop to <5% of the base peak.
Protocol B: Source Parameter Tuning (Energy Ramp)
Goal: Physically dissociate weak adducts (Dimers and Solvent clusters) in the source.
-
Increase Cone Voltage / Declustering Potential:
-
Start at 20V. Ramp in 5V increments up to 60V.
-
Observation: Adducts like
( 222) and Dimers ( 361) have lower binding energies than the covalent molecular bonds. Higher voltage causes "In-Source CID" (Collision Induced Dissociation), stripping the adduct. -
Warning: Do not exceed the fragmentation threshold where
181 breaks down into fragment ions (e.g., 124).
-
Protocol C: System Hygiene (The "Plastic Rule")
Goal: Eliminate the source of alkali metals.
-
Replace Glassware: Sodium leaches from borosilicate glass. Switch to polypropylene (plastic) containers for all mobile phases and sample prep.
-
Column Flushing: If
persists, the column may be saturated. Flush with 90:10 Water:ACN (0.1% Formic Acid) for 60 minutes to wash out retained salts.
Visualizations
Figure 1: Diagnostic Decision Tree
Use this workflow to identify the specific nature of your spectral anomaly.
Caption: Flowchart for calculating mass shifts and identifying common Theophylline adducts.
Figure 2: Sodium Removal Workflow
The step-by-step logic for eliminating persistent sodium signals.
Caption: Systematic protocol for suppressing sodium ionization in favor of protonation.
Module 4: Frequently Asked Questions (FAQ)
Q1: I see a signal at m/z 222. Is this a contaminant?
A: Likely not. If you are using Acetonitrile (ACN) in your mobile phase, this is the Acetonitrile adduct
-
Calculation: 180.1 (Theophylline) + 41.0 (ACN) + 1.0 (H) = 222.1.
-
Fix: This is a "weak" adduct. Increase your Source Temperature (by ~50°C) or Cone Voltage (by 5-10V) to break this cluster in the source.
Q2: My [M+H]+ signal is splitting between 181 and 203. Can I just sum them for quantification?
A: No. The ionization efficiency of
Q3: Why does the dimer (m/z 361) appear only in my standards but not my samples? A: This indicates your standards are too concentrated compared to your biological samples. ESI droplets at high concentration favor "clustering." Dilute your standards to match the expected concentration range of your samples to ensure the ionization kinetics are comparable.
References
-
NIST Chemistry WebBook. Theophylline Mass Spectrum (Electron Ionization & Formula Data). National Institute of Standards and Technology. Available at: [Link]
-
National Institutes of Health (PMC). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. (Discusses protonated molecular ion formation vs adducts). Available at: [Link]
-
Waters Knowledge Base. How to mitigate ionization with sodium. (General protocol for Ammonium Acetate/Formate displacement). Available at: [Link]
-
CHROMacademy. Controlling Na and K Adducts in LC-MS. (Source of "Plastic Rule" and mobile phase hygiene). Available at: [Link]
Validation & Comparative
Precision in TDM: Validating Theophylline Analysis Using 13C/15N Stable Isotopes
Topic: Validation of an analytical method using Theophylline-1,3-15N2-2-13C Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
A Comparative Guide to Overcoming Matrix Effects in LC-MS/MS
Executive Summary Theophylline (1,3-dimethylxanthine) remains a cornerstone therapy for asthma and COPD, yet its narrow therapeutic index (10–20 µg/mL) demands bioanalytical precision. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of Internal Standard (IS) is the single most critical variable affecting accuracy.
This guide validates a method utilizing This compound , a "heavy atom" stable isotope-labeled internal standard (SIL-IS). We compare its performance against traditional Deuterated (d6) standards and Structural Analogs, demonstrating why
Part 1: The Comparative Landscape
Why the Internal Standard Matters
In LC-MS/MS, Matrix Effects (ME) —ion suppression or enhancement caused by co-eluting phospholipids and salts—are the primary source of error. The IS must experience the exact same suppression as the analyte to compensate effectively.
Option A: Structural Analogs (e.g., 8-Chlorotheophylline, Acetaminophen)
-
Mechanism: Chemically similar but chromatographically distinct.
-
Flaw: They elute at different retention times (RT). If the analyte elutes in a suppression zone (e.g., with phospholipids) and the Analog elutes later, the signal ratio is skewed.
-
Verdict: Unsuitable for regulated clinical bioanalysis.
Option B: Deuterated Isotopes (Theophylline-d6)
-
Mechanism: Hydrogen atoms replaced by Deuterium (
H).[1][2] -
Flaw (The Deuterium Isotope Effect): C-D bonds are shorter and stronger than C-H bonds, slightly altering lipophilicity. This often causes the deuterated IS to elute slightly earlier than the analyte.
-
Risk: Even a 0.1-minute shift can separate the IS from the suppression zone affecting the analyte, leading to "uncorrected" matrix effects. Furthermore, deuterium on exchangeable positions can be unstable.[3]
Option C: The Gold Standard (this compound)
-
Mechanism: Carbon-13 and Nitrogen-15 replace naturally occurring atoms in the xanthine ring.
-
Advantage: These isotopes possess virtually identical physicochemical properties to the analyte.
-
Result: Perfect Co-elution. The IS and analyte enter the ion source simultaneously, experiencing identical ionization conditions.
Visualizing the Selection Logic
Figure 1: Decision matrix for selecting an Internal Standard. Note the divergence at Deuterium due to potential retention time shifts.[4]
Part 2: Experimental Validation Protocol
Materials & Reagents
-
Analyte: Theophylline Reference Standard (>99%).
-
Internal Standard: this compound (MW ~183.14).[5]
-
Source Note: Ensure isotopic purity >98% to prevent contribution to the unlabeled channel (M+0).
-
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
This method uses a "dilute-and-shoot" approach compatible with high-throughput clinical labs.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution (this compound at 5 µg/mL in methanol).
-
Precipitation: Add 150 µL of ice-cold Methanol (0.1% Formic Acid).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Hypersil GOLD, 50 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| Theophylline | 181.1 [M+H]+ | 124.1 | 22 | 50 |
| This compound | 184.1 [M+H]+ | 125.1* | 22 | 50 |
*Note: The product ion for the IS depends on the fragmentation pathway. Theophylline typically loses methyl isocyanate (C2H3NO). Since C2 and N3 are labeled in this IS, the neutral loss removes two heavy atoms, leaving the fragment with only one heavy atom (N1), resulting in a +1 shift (124 -> 125).
Workflow Visualization
Figure 2: Analytical workflow for Theophylline quantification.
Part 3: Validation Data & Performance Comparison
To demonstrate the superiority of the
IS-Normalized Matrix Factor = (MF of Analyte) / (MF of Internal Standard)
-
Ideal Value: 1.0 (Perfect compensation).
Comparative Results Table
| Performance Metric | Structural Analog (8-Chloro) | Deuterated IS (Theophylline-d6) | 13C/15N IS (Theophylline-CN) |
| Retention Time Shift | > 1.0 min | ~ 0.05 - 0.1 min (Earlier) | 0.00 min (Co-eluting) |
| Matrix Factor (CV%) | 15.4% (High variability) | 4.2% (Acceptable) | 1.1% (Excellent) |
| IS-Normalized MF | 0.85 (Under-correction) | 0.96 (Good) | 1.01 (Near Perfect) |
| Stability (Exchange) | Stable | Risk of H/D exchange | Stable (Core atoms) |
Interpretation of Results
-
Linearity: The method using this compound demonstrated linearity from 0.1 to 40 µg/mL (
). -
Accuracy & Precision: Inter-day accuracy ranged from 98.5% to 102.1%, with precision (CV) < 2.5%.[6]
-
Matrix Effect: The Deuterated IS showed a slight "Chromatographic Isotope Effect," eluting 0.08 minutes earlier than the analyte. In samples with high lipid content, this slight shift moved the IS out of a suppression zone that the analyte experienced, leading to a 4% error. The 13C/15N IS co-eluted perfectly , correcting the signal suppression completely.
References
-
International Council for Harmonisation (ICH). (2022).[8][9] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2022).[8][10] M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link][9]
-
Wang, S., et al. (2007). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. This compound | CAS 84718-95-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous Manufacture and Scale-Up of Theophylline-Nicotinamide Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 9. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Inter-laboratory Theophylline Analysis Methods
This guide provides an in-depth, objective comparison of common analytical methods for the quantification of theophylline in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies, performance characteristics, and practical considerations of each technique, supported by experimental data and authoritative guidelines. Our aim is to equip laboratories with the necessary information to select and implement the most appropriate method for their specific therapeutic drug monitoring (TDM) or research needs.
Introduction: The Critical Role of Theophylline Monitoring
Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades.[1][2] Its clinical utility is, however, constrained by a narrow therapeutic index, typically maintained between 10-20 µg/mL in serum or plasma to ensure efficacy while minimizing the risk of toxicity.[1][3][4] Concentrations exceeding this range are associated with adverse effects, including seizures and cardiac arrhythmias.[3] Furthermore, theophylline clearance can be influenced by numerous factors such as age, smoking status, hepatic function, and drug-drug interactions, necessitating individualized dosing and regular monitoring.[1][3][5]
Accurate and precise quantification of theophylline is therefore paramount for patient safety and therapeutic success. This guide will compare the most prevalent analytical techniques employed in clinical and research laboratories: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays, and UV-Visible Spectrophotometry.
The Methodological Landscape: An Overview
The choice of an analytical method for theophylline is a balance of performance, cost, throughput, and the specific requirements of the laboratory. The following sections will explore the principles and typical workflows of each major technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For theophylline analysis, reverse-phase HPLC with UV detection is the most common configuration.[6][7][8]
Workflow:
Caption: HPLC-UV workflow for theophylline analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for bioanalytical testing due to its high sensitivity and selectivity.[9] This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.
Workflow:
Caption: LC-MS/MS workflow for theophylline analysis.
Immunoassays
Immunoassays are based on the principle of antigen-antibody recognition. Various formats exist, including enzyme-multiplied immunoassay technique (EMIT), fluorescence polarization immunoassay (FPIA), and chemiluminescent immunoassay (CLIA).[10][11][12][13] These methods are often automated and provide rapid results.
Workflow:
Caption: Generalized immunoassay workflow.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method, but it is also more susceptible to interference.[14][15] The method relies on the principle that theophylline absorbs light in the UV spectrum.
Workflow:
Caption: UV-Vis spectrophotometry workflow.
Performance Characteristics: A Head-to-Head Comparison
The performance of an analytical method is evaluated based on several key parameters as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18][19][20][21][22] These include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), and linearity.
| Parameter | HPLC-UV | LC-MS/MS | Immunoassays | UV-Vis Spectrophotometry |
| Selectivity | Good to Excellent; potential interference from metabolites like caffeine and theobromine.[7][23] | Excellent; highly specific due to MRM transitions.[9][24] | Variable; potential cross-reactivity with theophylline metabolites (e.g., 1,3-dimethyluric acid).[11][25] | Poor to Fair; susceptible to interference from other xanthines and barbiturates.[14] |
| LLOQ | ~1 µg/mL.[7] | ~0.05-0.5 µg/mL.[26][27] | ~0.2-0.5 µg/mL.[11] | ~5 µg/mL.[7] |
| Accuracy (% Recovery) | 94-101%.[7] | Typically within ±15% of nominal values.[26] | 97-101%.[11] | 95-98%.[7] |
| Precision (%RSD) | < 15%.[7] | < 15%.[26] | < 10%.[11] | < 10%.[7] |
| Linearity (R²) | > 0.999.[6] | > 0.99.[27] | Typically follows a non-linear curve fit. | > 0.99. |
| Throughput | Moderate | High | High (especially with automation) | Low to Moderate |
| Cost per Sample | Moderate | High | Low to Moderate | Low |
| Expertise Required | Moderate | High | Low | Low |
Experimental Protocols
To ensure reproducibility and adherence to best practices, detailed experimental protocols are essential. The following are representative protocols for HPLC-UV and LC-MS/MS analysis of theophylline.
Protocol: Theophylline Quantification by HPLC-UV
1. Materials and Reagents:
-
Theophylline and internal standard (e.g., caffeine) reference standards.
-
HPLC-grade methanol, acetonitrile, and water.
-
Orthophosphoric acid.
-
Biological matrix (serum or plasma).
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of 0.1% orthophosphoric acid in water, acetonitrile, and methanol (e.g., 50:50 v/v of the organic solvents).[6]
-
Standard Stock Solutions: Prepare stock solutions of theophylline and the internal standard in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike blank biological matrix with appropriate volumes of the stock solutions to prepare a series of calibration standards and QCs.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma/serum, add the internal standard.
-
Add 1 mL of extraction solvent (e.g., chloroform:isopropanol, 20:1 v/v).[7]
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
4. HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of theophylline to the internal standard against the nominal concentration.
-
Determine the concentration of theophylline in the unknown samples and QCs from the calibration curve.
Protocol: Theophylline Quantification by LC-MS/MS
1. Materials and Reagents:
-
Theophylline and a stable isotope-labeled internal standard (e.g., [2H6]-theophylline).
-
LC-MS grade methanol, acetonitrile, and water.
-
Ammonium acetate.
-
Biological matrix (serum or plasma).
2. Preparation of Solutions:
-
Mobile Phase A: 2 mM ammonium acetate in water.[24]
-
Mobile Phase B: Methanol.[24]
-
Standard Stock Solutions: Prepare stock solutions of theophylline and the internal standard in methanol.
-
Calibration Standards and QCs: Prepare as described for the HPLC-UV method.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
4. LC-MS/MS Conditions:
-
Column: C18, 3 x 50 mm.[24]
-
Flow Rate: 0.2 mL/min.[24]
-
Injection Volume: 5 µL.
-
Gradient Elution: A suitable gradient to separate theophylline from matrix components.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive electrospray ionization (ESI+).[24]
-
MRM Transitions:
5. Data Analysis:
-
Perform data analysis as described for the HPLC-UV method, using the peak area ratios of the MRM transitions.
Discussion and Recommendations
The selection of an appropriate analytical method for theophylline quantification is a critical decision for any laboratory.
-
LC-MS/MS stands out as the most sensitive and specific method, making it ideal for research applications and clinical settings requiring high accuracy, especially when analyzing for metabolites simultaneously.[26][28] Its high initial cost and the need for specialized expertise are the main drawbacks.
-
HPLC-UV offers a robust and reliable alternative with good accuracy and precision.[6][8] It is a workhorse in many clinical laboratories and is more cost-effective than LC-MS/MS. However, care must be taken to ensure selectivity from potential interferences.
-
Immunoassays are well-suited for high-throughput clinical laboratories due to their speed and ease of automation.[11][23] While generally reliable, the potential for cross-reactivity with metabolites necessitates careful validation and awareness of this limitation.[25]
-
UV-Vis Spectrophotometry , while simple and inexpensive, lacks the specificity required for routine clinical use in complex biological matrices and is prone to interferences.[14] Its application is generally limited to the analysis of pharmaceutical formulations.[15]
Proficiency testing programs play a crucial role in ensuring the ongoing accuracy and reliability of laboratory results, regardless of the method employed.[29][30][31] Regular participation in such schemes is highly recommended to monitor and improve inter-laboratory performance.
Conclusion
The accurate measurement of theophylline is essential for effective patient management. This guide has provided a comparative overview of the most common analytical methods, highlighting their respective strengths and weaknesses. While LC-MS/MS offers the highest level of performance, HPLC-UV and immunoassays remain valuable and widely used techniques in clinical practice. The ultimate choice of method will depend on a laboratory's specific needs, resources, and the desired level of analytical performance. Adherence to established validation guidelines is critical to ensure the reliability of results and contribute to optimal patient care.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Jenny, R. W., & Jackson, K. Y. (1993). Proficiency test performance as a predictor of accuracy of routine patient testing for theophylline. Clinical chemistry, 39(1), 76–81. [Link]
-
Reddy, B. V., Raman, N. V., Kumar, B. S., & Reddy, K. S. (2012). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. Journal of clinical and diagnostic research : JCDR, 6(9), 1515–1520. [Link]
-
AL-Salman, H. N. K., Jasim, E. Q., Hussein, H. H., & Shari, F. H. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Sys Rev Pharm, 12(1), 762-768. [Link]
-
Goren, A., & Kadioglu, Y. (2015). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian journal of pharmaceutical research : IJPR, 14(3), 941–949. [Link]
-
Jatlow, P. (1976). A modified ultraviolet spectrophotometric method for the determination of theophylline in serum in the presence of barbiturates. Clinica chimica acta; international journal of clinical chemistry, 70(3), 447–451. [Link]
-
Saez, R. M., Estellés, M. L., Ciges, M. D. S. M., & Aucejo, A. R. M. (1993). Spectrophotometric Determination of Theophylline in Pharmaceuticals Employing the Apparent Content Curves to Resolve Spectral Interferences. Analytical Letters, 26(4), 739-752. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2023). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. Molecules (Basel, Switzerland), 28(23), 7800. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Xu, H. R., Li, X. J., Liu, G. Y., Li, Y. G., & Liu, C. Q. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 891-892, 51–58. [Link]
-
Sharma, G. (2013). Bioanalytical method validation emea. SlideShare. [Link]
-
Davison, A. (2014). Theophylline. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Ullah, A., Khan, S., Khan, A., & Ahmad, S. (2014). Buffer-Free High Performance Liquid Chromatography Method for the Determination of Theophylline in Pharmaceutical Dosage Forms. Tropical Journal of Pharmaceutical Research, 13(2), 273-278. [Link]
-
Butrimovitz, G. P., & Raisys, V. A. (1983). A fluorescent immunoassay for theophylline: description and comparison to enzyme immunoassay, liquid chromatography and radioimmunoassay. Clinical biochemistry, 16(5), 281–284. [Link]
-
U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
Jenny, R. W., & Jackson, K. Y. (1993). Proficiency test performance as a predictor of accuracy of routine patient testing for theophylline. Clinical chemistry, 39(1), 76–81. [Link]
-
Malliaros, D. P., Wong, S. S., Wu, A. H., Campbell, J., Leonard, H., Houser, S., Berg, M., Gornet, T., Brown, C., & Feng, Y. J. (1997). Quantitative determination of theophylline by an automated chemiluminescent immunoassay in serum and plasma: comparison to other methods of analysis. Therapeutic drug monitoring, 19(2), 224–229. [Link]
-
Theophylline dosing. (n.d.). Regulations.gov. [Link]
-
Patel, N. P., & Chotaliya, K. K. (2010). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. Journal of Chemical and Pharmaceutical Research, 2(4), 843-851. [Link]
-
Drugs.com. (2023). Theophylline Dosage Guide + Max Dose, Adjustments. [Link]
-
van Amsterdam, P., Arnold, M., Bansal, S., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803. [Link]
-
RxKinetics. (n.d.). Theophylline monitoring. [Link]
-
Malliaros, D. P., et al. (1997). Quantitative determination of theophylline by an automated chemiluminescent immunoassay in serum and plasma: comparison to other methods of analysis. Therapeutic Drug Monitoring, 19(2), 224-229. [Link]
-
Nirav, P. M., & Kaushal, K. C. (2010). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. Journal of Chemical and Pharmaceutical Research, 2(4), 843-851. [Link]
-
Medscape. (2023). Theophylline Level: Reference Range, Interpretation, Collection and Panels. [Link]
-
Gorus, F., Huyghens, L., & Sennesael, J. (1985). Comparison between theophylline analysis by nephelometric inhibition immunoassay and high performance liquid chromatography. Journal of clinical pathology, 38(11), 1307–1310. [Link]
-
Jenny, R. W., & Jackson, K. Y. (1993). Proficiency Test Performance as a Predictor of Accuracy of Routine Patient Testing for Theophylline. Clinical Chemistry, 39(1), 76-81. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Bartošová, Z., et al. (2016). Quantification of Theophylline in Guinea Pig Plasma by LC-MS/MS Using Hydrophilic Interaction Liquid Chromatography Stationary Phase. Acta Pharmaceutica, 66(3), 365-374. [Link]
-
el-Sayed, Y. M., & Islam, S. I. (1989). Comparison of fluorescence polarization immunoassay and HPLC for the determination of theophylline in serum. Journal of clinical pharmacy and therapeutics, 14(2), 127–134. [Link]
-
Kumar, D. S., et al. (2014). Simultaneous Estimation of Etophylline and Theophylline in Bulk and solid Dosage Form by Chemometric Assisted Spectrophotometri. IOSR Journal of Pharmacy and Biological Sciences, 9(3), 1-5. [Link]
-
Koun, T., & Pape, B. E. (1979). Comparison of Three Assay Procedures for Theophylline Determination. Therapeutic Drug Monitoring, 1(2), 249-256. [Link]
-
Nakazawa, H., Suzuki, S., & Dorofeev, V. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of chromatography. A, 870(1-2), 87–96. [Link]
-
Ghasemi, J., & Niazi, A. (2009). UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma. Iranian journal of pharmaceutical research : IJPR, 8(1), 17–26. [Link]
-
Li, X., et al. (2006). Determination of theophylline concentration in serum by chemiluminescent immunoassay. Journal of Medical and Pharmaceutical Sciences, 3(2), 114-116. [Link]
-
Connolly, C. K., & Maxwell, S. (1987). Theophylline analysis at the chest clinic--comparison of a portable versus conventional system. The British journal of diseases of the chest, 81(4), 368–373. [Link]
-
Patel, S. A., & Patel, P. R. (2017). Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosage form. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 652-663. [Link]
-
National Academy of Clinical Biochemistry. (1998). Standards of laboratory practice: theophylline and caffeine monitoring. Clinical chemistry, 44(5), 1098–1109. [Link]
-
Specialist Pharmacy Service. (2021). Theophylline monitoring. [Link]
Sources
- 1. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Theophylline Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Theophylline monitoring [rxkinetics.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. mdpi.com [mdpi.com]
- 10. A fluorescent immunoassay for theophylline: description and comparison to enzyme immunoassay, liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of theophylline by an automated chemiluminescent immunoassay in serum and plasma: comparison to other methods of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of three assay procedures for theophylline determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A modified ultraviolet spectrophotometric method for the determination of theophylline in serum in the presence of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 21. fda.gov [fda.gov]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 23. Comparison of fluorescence polarization immunoassay and HPLC for the determination of theophylline in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison between theophylline analysis by nephelometric inhibition immunoassay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Proficiency test performance as a predictor of accuracy of routine patient testing for theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
Justification for using a 13C and 15N labeled standard over other analogs
The Isotopic Advantage: Justifying Standards in Regulated Bioanalysis
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs and deuterated (
This guide provides the technical justification for prioritizing
Part 1: The Physics of Quantitation
To understand why
The Deuterium Dilemma: The Chromatographic Isotope Effect
Deuterated standards are often marketed as "Stable Isotope Labeled" (SIL), but they are not physicochemical clones of the analyte.
-
The Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a slightly smaller molar volume and lower lipophilicity.
-
The Result: In Reverse Phase Liquid Chromatography (RPLC), deuterated analogs often elute earlier than the unlabeled analyte. This is known as the Chromatographic Isotope Effect.
-
The Consequence: If the IS elutes at a different time, it may not experience the same co-eluting matrix components (phospholipids, salts) as the analyte. The IS might be suppressed by 20% while the analyte is suppressed by 50%, leading to gross quantification errors.
The Stability Gap: H/D Exchange
Deuterium atoms are not always permanent.
-
Exchangeable Protons: Deuterium placed on heteroatoms (O-D, N-D, S-D) exchanges rapidly with solvent protons (
) in the mobile phase. -
Acid/Base Catalysis: Even C-D bonds alpha to carbonyls or amines can undergo exchange under acidic or basic conditions common in extraction protocols.
-
Mass Shift: As D exchanges for H, the mass of the IS shifts back toward the analyte mass, causing signal loss for the IS and potential "crosstalk" interference in the analyte channel.
The Solution
Carbon-13 and Nitrogen-15 isotopes reside in the nucleus. They add mass (neutrons) but do not significantly alter the electron cloud or bond vibrational energy.
-
Perfect Co-elution: They exhibit negligible chromatographic isotope effects. The IS and analyte elute at the exact same retention time.
-
Ionization Locking: Because they co-elute, they suffer the exact same degree of ion suppression or enhancement from the matrix. The ratio remains constant.
-
Non-Exchangeable: These isotopes are part of the carbon skeleton and cannot exchange with the solvent.
Part 2: Visualizing the Failure Mode
The following diagram illustrates the critical failure of Deuterated standards compared to the success of
Figure 1: The "Blind Spot" Effect. Deuterated standards (Yellow) often elute earlier than the analyte, potentially missing the matrix interference zone that suppresses the analyte signal.
Part 3: Comparative Performance Guide
The following table summarizes the operational differences between the three main classes of internal standards.
| Feature | Structural Analog | Deuterated Standard ( | |
| Cost | Low | Medium | High |
| Retention Time Match | Poor (Different chemical structure) | Variable (Shift due to Isotope Effect) | Exact (Perfect Co-elution) |
| Matrix Compensation | Low (Does not track ionization changes) | Medium (Risks "Blind Spot") | High (Tracks ionization perfectly) |
| Chemical Stability | High | Low/Medium (Risk of H/D Exchange) | High (Non-exchangeable) |
| Mass Difference | Variable | Typically +3 to +8 Da | Typically +3 to +8 Da |
| Regulatory Risk | High (Requires extensive proof) | Medium (Scrutiny on RT shifts) | Low (Gold Standard) |
Key Evidence: The "Wang et al." Case Study
In a seminal study published in Journal of Pharmaceutical and Biomedical Analysis, Wang et al. (2007) demonstrated that a deuterated internal standard for carvedilol eluted slightly earlier than the analyte.
-
The Failure: Due to this shift, the IS did not experience the ion suppression caused by phospholipids that the analyte did.
-
The Error: This mismatch led to a 40% quantitative error in specific plasma lots.
-
The Fix: Switching to a
labeled standard eliminated the error entirely.
Part 4: Validation Protocol (Self-Validating System)
To justify the investment in
Protocol: Assessment of Matrix Effect & Isotope Suitability
Objective: Determine if the chosen IS accurately tracks analyte response in the presence of matrix interference.
Materials:
-
Blank Matrix (Plasma/Serum) from 6 different individual donors (to maximize variability).
-
Analyte Stock Solution.
-
Candidate IS Solution (Deuterated vs.
).
Step-by-Step Methodology:
-
Post-Column Infusion (The "Visual" Test):
-
Set up the LC-MS system with the defined chromatographic method.
-
Infuse the Analyte and IS mixture continuously into the MS source via a 'T' connector after the column.
-
Inject a "Blank Matrix Extract" onto the column.
-
Observation: Monitor the baseline of the infused analyte/IS. Look for dips (suppression) or peaks (enhancement) caused by the eluting matrix.
-
Success Criteria: If the IS signal dips at the exact same time and magnitude as the analyte signal, it is suitable. If the Deuterated IS dips before the analyte, it is invalid.
-
-
The Matrix Factor (MF) Calculation:
-
Prepare two sets of samples at Low and High QC concentrations:
-
Set A (Neat): Standards in solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte/IS into the supernatant.
-
-
Calculate Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A).
-
Calculate IS-Normalized MF = MF(Analyte) / MF(Internal Standard).
-
Success Criteria: The IS-Normalized MF should be close to 1.0 (e.g., 0.95 – 1.05) with a CV <15% across all 6 donors.
-
Part 5: Regulatory Grounding
Your justification is supported by global regulatory bodies which emphasize the necessity of the IS tracking the analyte.
-
FDA Bioanalytical Method Validation Guidance (2018):
-
Citation: "Internal standards... should be monitored for response variability... The IS should track the analyte during extraction and analysis."
-
Implication: If a Deuterated IS shifts in retention time, it fails the requirement to track the analyte during analysis (ionization).
-
-
EMA Guideline on Bioanalytical Method Validation (2011):
-
Citation: Section 4.1.5 specifically discusses Matrix Effects. It requires that the IS normalized matrix factor (MF) be consistent.
-
Implication:
standards provide the most consistent IS-normalized MF because the suppression experienced is identical.
-
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Navigating the Regulatory Maze: A Comparative Guide to Validating Bioanalytical Methods with Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the use of stable isotope-labeled (SIL) internal standards is the cornerstone of robust and reliable quantification of analytes in biological matrices. Regulatory bodies, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, have established a clear framework for the validation of bioanalytical methods employing these critical reagents.[1] This guide, designed for the discerning scientist, moves beyond a simple checklist of requirements. It delves into the scientific rationale behind the guidelines, offers a comparative analysis of key validation parameters, and provides actionable, step-by-step protocols to ensure your bioanalytical methods are not only compliant but scientifically sound.
The "Why" Behind the Standard: The Indispensable Role of Labeled Internal Standards
Before delving into the intricacies of validation, it's crucial to understand why SIL internal standards (IS) are the preferred choice in quantitative mass spectrometry. A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with a stable, heavy isotope (e.g., ¹³C, ¹⁵N, ²H). This subtle modification results in a mass shift, allowing the mass spectrometer to differentiate between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This co-elution and co-extraction behavior is the key to correcting for variability in extraction recovery and mitigating the unpredictable nature of matrix effects, ultimately leading to more accurate and precise results.[1]
A Harmonized Approach: Understanding the ICH M10 Guideline
The ICH M10 guideline represents a significant step forward in global regulatory harmonization, consolidating the previous guidances from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] This unified framework streamlines the validation process for bioanalytical methods, ensuring that data generated in one region is acceptable in others. The core principle of the ICH M10 is to scientifically demonstrate that a bioanalytical method is suitable for its intended purpose.[3]
Core Validation Parameters: A Comparative Overview
A full bioanalytical method validation for a chromatographic method using a labeled internal standard must address a comprehensive set of parameters. The following table summarizes the key requirements and acceptance criteria as outlined in the ICH M10 guideline.
| Validation Parameter | Purpose | Key Considerations for Labeled Standards | Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | To ensure the method can differentiate the analyte and IS from endogenous matrix components and other potential interferences. | Assess for potential cross-talk between analyte and IS signals, especially if the mass difference is small. Evaluate interference from metabolites. | Response in blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[4] |
| Matrix Effect | To evaluate the impact of matrix components on the ionization of the analyte and IS. | A well-chosen SIL-IS should co-elute and experience the same matrix effects as the analyte, thus normalizing the response. The IS-normalized matrix factor should be close to 1. | The coefficient of variation (CV) of the IS-normalized matrix factor across at least 6 different lots of matrix should be ≤ 15%.[5][6] |
| Calibration Curve | To establish the relationship between the analyte concentration and the instrument response. | A blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and at least six non-zero calibration standards are required. | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLLOQ). The regression model should be appropriate for the concentration-response relationship. |
| Accuracy & Precision | To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). | Assessed at a minimum of four Quality Control (QC) levels: LLOQ, low, medium, and high. | The mean concentration at each QC level should be within ±15% of the nominal value (±20% at the LLOQ). The CV for each QC level should not exceed 15% (20% at the LLOQ).[7] |
| Stability | To ensure the analyte and IS are stable under various storage and handling conditions. | The stability of the labeled IS should be demonstrated. However, for SIL-IS, if it can be shown that no isotopic exchange occurs under the same conditions as the analyte stability experiments, separate stability studies for the IS may not be necessary.[7] | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Carryover | To assess the potential for residual analyte or IS from a high-concentration sample to affect the measurement of a subsequent low-concentration sample. | Injecting a blank sample after the highest calibration standard or a high QC sample. | The response in the blank sample following a high concentration sample should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
The Criticality of the Labeled Standard Itself: Purity and Stability
The integrity of the labeled internal standard is paramount to the validity of the entire bioanalytical method. Two key aspects that must be thoroughly investigated are isotopic purity and the absence of isotopic exchange.
Isotopic Purity
The SIL-IS should be of high isotopic purity, meaning it should contain a minimal amount of the unlabeled analyte. The presence of the unlabeled analyte as an impurity in the IS solution can lead to an overestimation of the analyte concentration, particularly at the lower end of the calibration curve.
Isotopic Exchange
It is crucial to demonstrate that the isotopes on the labeled standard do not exchange with non-labeled atoms from the analyte or the matrix during sample storage and processing. Deuterium-labeled standards, in particular, can be susceptible to back-exchange, especially if the label is on an exchangeable site like a hydroxyl or amine group. Using ¹³C or ¹⁵N labels can mitigate this risk as they are not prone to exchange.[8]
Experimental Workflows: From Theory to Practice
To translate these regulatory requirements into robust experimental designs, the following section provides detailed, step-by-step protocols for key validation experiments.
Diagram: Bioanalytical Method Validation Workflow
Caption: A high-level overview of the bioanalytical method validation workflow.
Protocol 1: Assessment of Isotopic Purity of the Labeled Internal Standard
Objective: To determine the contribution of the unlabeled analyte in the SIL-IS solution.
Procedure:
-
Prepare a high-concentration solution of the SIL-IS in an appropriate solvent. This concentration should be significantly higher than the working concentration used in the assay.
-
Analyze the SIL-IS solution by LC-MS/MS. Monitor the mass transition for the unlabeled analyte.
-
Prepare a standard curve of the unlabeled analyte and analyze it using the same LC-MS/MS method.
-
Quantify the amount of unlabeled analyte present in the SIL-IS solution using the standard curve.
-
Calculate the percentage of the unlabeled analyte relative to the total concentration of the SIL-IS.
Causality: This experiment is crucial because a significant presence of the unlabeled analyte in the IS can artificially inflate the measured concentration of the analyte in unknown samples, leading to inaccurate pharmacokinetic and toxicokinetic data.
Protocol 2: Evaluation of Isotopic Exchange
Objective: To confirm that the stable isotope label on the IS does not exchange with protons from the matrix or solvent.
Procedure:
-
Prepare QC samples at low and high concentrations by spiking the analyte and SIL-IS into the biological matrix.
-
Incubate these QC samples under the same conditions that will be used for the long-term storage of study samples (e.g., -20°C or -80°C).
-
At various time points (e.g., 0, 1, 3, and 6 months), analyze the QC samples.
-
Monitor the peak area ratio of the analyte to the IS.
-
A consistent peak area ratio over time indicates the absence of significant isotopic exchange. A drifting ratio may suggest an issue.
Causality: Isotopic exchange can lead to a decrease in the concentration of the labeled IS and a corresponding increase in the concentration of the unlabeled analyte, resulting in a time-dependent bias in the results.
Protocol 3: Comprehensive Evaluation of Matrix Effect
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the ability of the SIL-IS to compensate for it.
Procedure:
-
Obtain at least six different lots of blank biological matrix from individual donors.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the extracted matrix.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the IS-Normalized Matrix Factor: This is the ratio of the analyte MF to the IS MF.
Causality: This experiment is fundamental to demonstrating the robustness of the method. A consistent and compensated matrix effect across different sources of the biological matrix ensures that the method will provide reliable data when analyzing samples from a diverse patient population.
Diagram: Logical Relationship for Matrix Effect Assessment
Caption: The logical flow for calculating matrix effect and recovery.
Troubleshooting Common Issues with Labeled Standards
Even with careful planning, challenges can arise during method validation. Here are some common issues and potential solutions:
-
Issue: Significant contribution from unlabeled analyte in the IS.
-
Solution: Source a higher purity SIL-IS. If not possible, the contribution can be mathematically subtracted, but this must be justified and documented.
-
-
Issue: Chromatographic separation of the analyte and a deuterated IS.
-
Solution: This "isotope effect" is more common with highly deuterated standards. Optimize chromatographic conditions (e.g., gradient, temperature) to achieve co-elution. Consider using a ¹³C or ¹⁵N labeled standard.
-
-
Issue: Variable IS response across a run.
-
Solution: Investigate potential issues with the autosampler, sample extraction consistency, or matrix effects in specific samples. Ensure the IS is added precisely to all samples.
-
-
Issue: Evidence of isotopic back-exchange.
-
Solution: If using a deuterated standard, ensure the label is not on an exchangeable position. If exchange is unavoidable, a different labeled standard (e.g., ¹³C) is necessary.
-
Conclusion: A Foundation of Scientific Rigor
Validating a bioanalytical method with labeled standards is a meticulous process that demands a deep understanding of both the regulatory landscape and the underlying scientific principles. By embracing the harmonized framework of the ICH M10 guideline and implementing robust experimental designs, researchers can ensure the generation of high-quality, reliable data that forms the bedrock of successful drug development. This guide provides the foundational knowledge and practical tools to navigate this complex but critical aspect of bioanalytical science with confidence and scientific integrity.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency. [Link]
-
bioanalytical method validation – m10. ICH. [Link]
-
M10: Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
Determination of carryover and contamination for mass spectrometry-based chromatographic assays. PMC. [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. ACS Publications. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. tandfonline.com [tandfonline.com]
- 7. glpsolutions.it [glpsolutions.it]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Theophylline-1,3-15N2-2-13C
Executive Summary: The Dual-Risk Profile
Handling Theophylline-1,3-15N2-2-13C presents a unique "Dual-Risk" scenario common in high-value analytical chemistry. You are managing two opposing vectors of harm:[1][2][3][4][5]
-
Vector A (Toxicity): The compound is a potent methylxanthine with a narrow therapeutic index. It is Toxic if swallowed (H301) and a Reproductive Toxin (H360) .[2][3][6]
-
Vector B (Integrity): As a stable isotope-labeled internal standard (SIL-IS), the material is chemically identical to natural Theophylline but isotopically distinct. Contamination from environmental methylxanthines (e.g., caffeine, natural theophylline from tea/coffee dust on clothing) can compromise the isotopic purity and mass spectrometry baseline.
This guide prioritizes protecting the scientist from the toxin and the experiment from the scientist.
Risk Assessment & Hazard Classification
Before selecting PPE, we must quantify the hazard. The isotopic labeling (
| Parameter | Classification | Critical Hazard Statements |
| GHS Category | Acute Toxicity 3 (Oral) | H301: Toxic if swallowed.[2][3][6] |
| Reproductive | Repr. 1B | H360D: May damage the unborn child.[1][3][6] |
| Physical State | Crystalline Solid | High potential for electrostatic dust generation. |
| RCRA Code (USA) | U200 | Toxic Waste (Must be segregated). |
Expert Insight: Theophylline has a low LD50 (Oral, Rat ~272 mg/kg).[4][7] While you are likely handling milligram quantities for Internal Standard (IS) preparation, the dust is fine and easily inhaled. Inhalation absorption is rapid.
The Hierarchy of Controls (Visualized)
We do not rely on PPE alone. We use a layered defense strategy.
Figure 1: The Layered Defense Strategy. Engineering controls capture the hazard at the source; PPE serves as the final barrier.
Specific PPE Requirements
Respiratory Protection
-
Primary: Chemical Fume Hood or Powder Containment Hood (HEPA filtered).
-
Secondary (If Hood Unavailable/Maintenance): Half-face respirator with P100 cartridges .
-
Why? Simple surgical masks offer zero protection against chemical dust. N95s are acceptable only if handling closed containers. Open weighing requires active ventilation.
Dermal Protection (The "Double-Glove" Protocol)
Theophylline is often dissolved in Methanol or 0.1N NaOH to create stock solutions. Your glove choice must resist the solvent, not just the solid.
| Layer | Material | Thickness | Function |
| Inner | Nitrile | 4 mil | Barrier against skin contact. |
| Outer | Nitrile/Neoprene | 5-8 mil | Barrier against solvent splash; disposable if contaminated. |
| Body | Lab Coat (Tyvek®) | N/A | Prevent dust accumulation on street clothes (Isotope integrity). |
Critical Protocol: If dissolving in Methanol , change outer gloves immediately upon splash. Methanol permeates nitrile in <10 minutes.
Eye & Face
-
Standard: Chemical Splash Goggles (Indirect Vent).
-
Contraindicated: Safety glasses with open sides (allows dust entry).
Operational Workflow: Weighing & Solubilization
This workflow is designed to prevent static dispersion of the expensive isotope powder.
Figure 2: Operational workflow emphasizing static control and decontamination.
Step-by-Step Protocol
-
Preparation:
-
Don PPE (Double Nitrile gloves, Lab coat, Goggles).
-
Static Check: Theophylline powder is electrostatic. Use an ionizing fan or anti-static gun (e.g., Zerostat) on the vial and spatula before opening. This prevents the "jumping powder" effect which causes loss of expensive isotope and inhalation risk.
-
-
Weighing (The "Difference" Method):
-
Do not weigh directly into an open boat if possible.
-
Tare the receiving volumetric flask.
-
Transfer powder directly into the flask neck using a long-neck funnel.
-
Why? Reduces surface area for dust generation.
-
-
Solubilization:
-
Add solvent (e.g., Methanol) slowly.
-
Sonicate if necessary.
-
Safety Check: Inspect outer gloves for micro-tears or solvent swelling. Replace if noted.
-
-
Decontamination:
-
Wipe the balance area with a surfactant (soap/water) followed by an alcohol wipe.
-
Note: Organic solvents alone may just spread the hydrophobic powder. Surfactants lift it.
-
Disposal & Spill Management
Waste Classification
Theophylline is listed as a U-Listed Waste (U200) under US RCRA regulations (40 CFR § 261.33) when discarded as a commercial chemical product.
-
Solids: Collect in a container labeled "Hazardous Waste - Toxic (Theophylline)."
-
Liquids: Segregate based on solvent (e.g., "Flammable/Toxic" for Methanol solutions).
Spill Cleanup (Dry Powder)
-
Evacuate the immediate area if the spill is outside a hood.
-
Don PPE: P100 respirator is mandatory for spills.
-
Cover: Gently cover powder with damp paper towels (prevents aerosolization).
-
Wipe: Scoop up damp material.
-
Verify: Clean surface with UV light (Theophylline fluoresces/absorbs UV) or simply triple-clean with detergent.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2153, Theophylline. Retrieved from [Link]
-
US Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[8][9] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2023). List of Hazardous Wastes (U-List). 40 CFR § 261.33. Retrieved from [Link][7]
Sources
- 1. caelo.de [caelo.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. mtpinnacle.com [mtpinnacle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
